Technical Documentation Center

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
  • CAS: 1082930-33-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

An In-depth Technical Guide to 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Characterization, and Applications Introduction: The Significance of the 1,4-Benzoxazine Scaffold The 3,4-dihydro-2H-1,4-benzoxazine ring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Characterization, and Applications

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science communities.[1] This bicyclic structure, consisting of a benzene ring fused to a 1,4-oxazine ring, serves as the core for a multitude of biologically active compounds.[2] Derivatives have demonstrated a wide array of pharmacological activities, including potential as intracellular calcium antagonists, serotonin receptor antagonists, and antibacterial agents.[3][4] The inherent stability and synthetic tractability of the benzoxazine scaffold make it an attractive starting point for the development of novel therapeutics and functional materials.[1][5]

This guide focuses specifically on 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine, a representative member of this class. We will provide an in-depth exploration of its chemical structure, a robust and replicable synthetic methodology, detailed analytical characterization, and a discussion of its potential applications, grounded in the established biological profile of the broader 1,4-benzoxazine family.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine possesses a defined three-dimensional structure that influences its reactivity, solubility, and interaction with biological targets.

Caption: Chemical structure of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine.

Table 1: Physicochemical Properties of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[6]
Molecular Weight 163.22 g/mol [7]
Monoisotopic Mass 163.09972 Da[6]
IUPAC Name 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine[6]
CAS Number 1082930-33-3[7]
XlogP (Predicted) 2.6[6]
Appearance Not specified; related compounds are liquids or oils.[1][5]
Solubility Expected to be soluble in common organic solvents like ethanol, chloroform, and ethyl acetate.General chemical principles

Section 2: Synthesis and Mechanistic Insights

The construction of the 2-substituted 1,4-benzoxazine skeleton can be achieved through several routes.[3][8] A particularly efficient and high-yield approach involves the ring-opening of a terminal epoxide by an o-halophenylsulfonamide, followed by a base-mediated intramolecular cyclization. This method, adapted from Albanese et al., offers excellent control and is feasible for producing non-racemic products if a chiral epoxide is used as the starting material.[3]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(2-hydroxy-1-phenylethyl)-N-(2-fluorophenyl)toluene-p-sulfonamide (Intermediate)

  • Reagents & Setup: To a round-bottom flask, add (2-fluorophenyl)toluene-p-sulfonamide (1.1 molar equivalents), 1,2-epoxybutane (1.0 molar equivalent), potassium carbonate (K₂CO₃, 0.1 molar equivalents), and triethylbenzylammonium chloride (TEBA, 0.1 molar equivalents) as a phase-transfer catalyst.

  • Reaction Conditions: Heat the solvent-free mixture to 50°C with vigorous stirring. The use of solid-liquid phase transfer catalysis (SL-PTC) enhances the nucleophilicity of the sulfonamide anion, facilitating an efficient epoxide ring-opening.[3] This avoids the need for harsh solvents like DMF, which can be difficult to remove.[3]

  • Work-up & Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture, dissolve it in ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude hydroxysulfonamide intermediate. Purification can be achieved via silica gel chromatography.

Step 2: Cyclization to 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

  • Reagents & Setup: Dissolve the hydroxysulfonamide intermediate from Step 1 in a minimal amount of tetrahydrofuran (THF, ~2 molar equivalents). Add sodium hydroxide (NaOH) as the base and a phase-transfer catalyst (e.g., TEBA).

  • Reaction Conditions: Stir the mixture at room temperature. The base selectively generates an alkoxide anion from the hydroxyl group. This alkoxide then acts as an intramolecular nucleophile, displacing the fluoride atom on the aromatic ring via an SNAr (Nucleophilic Aromatic Substitution) mechanism to form the 1,4-benzoxazine ring.[3]

  • Deprotection & Isolation: The resulting N-tosylated benzoxazine can be deprotected under standard conditions (e.g., using HBr in acetic acid or sodium naphthalenide) to yield the final product, 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine. After deprotection, perform an aqueous work-up, extract with an organic solvent, dry, and purify by chromatography or distillation.

Start Starting Materials: (2-Fluorophenyl)toluene-p-sulfonamide + 1,2-Epoxybutane Step1 Step 1: Epoxide Ring Opening (SL-PTC, K₂CO₃, TEBA, 50°C) Start->Step1 Intermediate Hydroxysulfonamide Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (SₙAr, NaOH, THF) Intermediate->Step2 Protected N-Tosyl-2-ethyl-1,4-benzoxazine Step2->Protected Step3 Step 3: N-Deprotection (e.g., HBr/AcOH) Protected->Step3 Final Final Product: 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine Step3->Final Purification Purification (Chromatography/Distillation) Final->Purification

Caption: Synthetic workflow for 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structure determination is critical. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compound. While specific experimental data for the title compound is not widely published, the expected spectral characteristics can be reliably predicted based on the known properties of the 1,4-benzoxazine core.[1][9]

Table 2: Expected Spectroscopic Data for 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons: Multiplets in the range of δ 6.6-7.0 ppm. - CH-O (C2): A multiplet for the proton at the C2 position. - CH₂-N (C3): Two diastereotopic protons appearing as a pair of doublets of doublets. - NH: A broad singlet, exchangeable with D₂O. - Ethyl Group (CH₂CH₃): A quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons.
¹³C NMR - Aromatic Carbons: Signals in the aromatic region (~110-145 ppm).[1] - C-O (Aromatic): A signal around δ 144 ppm.[1] - C-N (Aromatic): A signal around δ 135 ppm.[1] - CH-O (C2): A signal in the range of δ 65-75 ppm. - CH₂-N (C3): A signal in the range of δ 45-50 ppm.[1] - Ethyl Group (CH₂CH₃): Two signals in the aliphatic region.
FTIR (cm⁻¹) - N-H Stretch: A band around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Bands around 2850-3100 cm⁻¹. - C=C Stretch (Aromatic): Bands around 1500-1600 cm⁻¹.[9] - C-O-C Asymmetric Stretch: A strong, characteristic band around 1230-1260 cm⁻¹.[9][10]
Mass Spec (EI) - Molecular Ion (M⁺): A prominent peak at m/z = 163, corresponding to the molecular weight.[6] - Fragmentation: A key fragment from the loss of the ethyl group (M-29) at m/z = 134.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone in the design of pharmacologically active agents.[11] Its structural rigidity and ability to present substituents in a defined spatial orientation make it ideal for interacting with enzyme active sites and receptors.

  • Cardiovascular and Neurological Targets: Numerous 1,4-benzoxazine derivatives have been synthesized and evaluated for their effects on the cardiovascular and central nervous systems. They have shown promise as calcium and calmodulin antagonists and as antihypertensive agents.[4] The ethyl group at the 2-position of the title compound can modulate lipophilicity, potentially influencing its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.

  • Antimicrobial and Antibacterial Agents: The benzoxazine core is present in compounds with demonstrated antibacterial and antifungal properties.[12][13] Some derivatives have been identified as inhibitors of essential bacterial enzymes, such as those in the menaquinone biosynthesis pathway in M. tuberculosis.[14] 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine represents a simple, synthetically accessible scaffold that can be further elaborated to explore and optimize this antimicrobial potential.

Structure Core Structure (2-Ethyl-1,4-benzoxazine) Properties Physicochemical Properties • Lipophilicity (XlogP ~2.6) • H-bond donor/acceptor sites • Stereocenter at C2 Structure->Properties Synthesis Synthetic Accessibility (High-yield, versatile routes) Structure->Synthesis Applications Potential Applications Properties->Applications Synthesis->Applications CNS CNS Agents (Serotonin Receptor Ligands) Applications->CNS CVS Cardiovascular Drugs (Ca²⁺ Channel Blockers) Applications->CVS AntiInfective Anti-Infectives (Antibacterial, Antifungal) Applications->AntiInfective

Caption: Relationship between structure, properties, and applications.

Section 5: Safety and Handling

While specific toxicity data for 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is not available, data from closely related analogues, such as Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, suggest that compounds of this class should be handled with care. The GHS classification for this analogue indicates it causes skin and serious eye irritation and may cause respiratory irritation.[15]

Recommended Safety Precautions:

  • Handle only in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is a valuable heterocyclic compound built upon a scaffold of proven pharmacological relevance. Its straightforward and efficient synthesis allows for ready access, providing a platform for further chemical exploration. The insights into its structure, properties, and the biological activities of its parent class underscore its potential as a building block for the development of new therapeutic agents. This guide provides the foundational knowledge necessary for researchers and drug development professionals to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • Albanese, D., et al. (2003). Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid−Liquid Phase Transfer Catalysis Conditions. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Ukawa, K., et al. (1989). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Pawar, S. S., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Shaik, A. B., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • Mayer, S., et al. (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Available at: [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES. Available at: [Link]

  • Mishra, R. K., & Török, B. (2014). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. PubChem. Available at: [Link]

  • Bied-Canner, A., et al. (2006). Synthesis, characterization and thermal polymerization of new 3,4-dihydro-2H-1,3-naphthoxazine monomers. Polimery. Available at: [Link]

  • Ogbobe, O., & Otagburuagu, S. J. (2016). Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. International Journal of Advanced Research in Chemical Science. Available at: [Link]

  • Sini, N. K., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers. Available at: [Link]

  • PubChemLite. (n.d.). 2-ethyl-3,4-dihydro-2h-1,4-benzoxazine. Available at: [Link]

  • Lucerna-Chem AG. (n.d.). 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine. Available at: [Link]

  • Pham, H. N. (2017). Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Journal of Developing Drugs. Available at: [Link]

  • Akter, M., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Borneo Journal of Pharmacy. Available at: [Link]

Sources

Exploratory

The Pivotal Role of the 2-Ethyl Substituent in Benzoxazine Chemistry: A Structure-Activity Relationship Deep Dive

A Technical Guide for Researchers and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract Benzoxazines are a versatile class of heterocyclic compounds that have garnered signific...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant attention in both medicinal chemistry and materials science. Their unique properties, stemming from a flexible molecular design, have led to a wide range of applications, from potent biological agents to high-performance polymers.[1][2] This technical guide delves into the nuanced world of 2-substituted benzoxazines, with a specific focus on the structure-activity relationship (SAR) of 2-ethyl substituted derivatives. We will explore the synthetic rationale, the impact of the 2-ethyl group on biological activity and material properties, and provide detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel benzoxazine-based molecules.

The Benzoxazine Scaffold: A Privileged Structure

The 1,3-benzoxazine and 1,4-benzoxazine ring systems are foundational scaffolds in the design of bioactive molecules and polymer precursors.[3] The inherent structural features of the benzoxazine nucleus, including its aromatic and heterocyclic components, provide a versatile platform for chemical modification. This allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictates the biological activity or material performance.

Benzoxazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and antihypertensive effects.[4][5][6] In the realm of materials science, benzoxazine monomers undergo thermal ring-opening polymerization to form polybenzoxazines, a class of thermosetting polymers with exceptional thermal stability, low water absorption, and excellent mechanical properties.[1][7][8]

The Significance of Substitution at the 2-Position

The C-2 position of the benzoxazine ring is a critical determinant of its reactivity and biological function. Substituents at this position can profoundly influence the molecule's interaction with biological targets or its polymerization behavior. The nature of the substituent—be it alkyl, aryl, or a more complex moiety—can modulate the electronic and steric environment of the oxazine ring, thereby impacting its stability and reactivity.

For instance, in the context of biological activity, modifications at the 2-position have been shown to be crucial for potency and selectivity. Studies on various 2-substituted 1,4-benzoxazine derivatives have revealed that the size and nature of the substituent can dictate the compound's affinity for specific receptors or enzymes.[4] Similarly, for polybenzoxazines, the substituent at the 2-position of the monomer influences the polymerization kinetics and the properties of the resulting polymer.[9]

The 2-Ethyl Group: A Key Modulator of Activity and Properties

The introduction of an ethyl group at the 2-position of the benzoxazine ring represents a strategic choice in molecular design. The ethyl group, while seemingly simple, imparts a unique combination of properties that can be leveraged in both drug discovery and materials science.

Impact on Biological Activity

While a comprehensive SAR study specifically focused on 2-ethyl substituted benzoxazines is an evolving area of research, we can extrapolate from existing knowledge on related structures. The ethyl group can:

  • Enhance Lipophilicity: The addition of an ethyl group increases the lipophilicity of the benzoxazine molecule. This can improve its ability to cross cell membranes and access intracellular targets.

  • Introduce Steric Hindrance: The ethyl group can introduce a degree of steric bulk, which may enhance selectivity for a particular biological target by preventing binding to off-target proteins.

  • Modulate Metabolic Stability: The presence of an ethyl group can influence the metabolic stability of the compound by altering its susceptibility to enzymatic degradation.

A notable parallel can be drawn to the field of poly(2-oxazoline)s, where poly(2-ethyl-2-oxazoline) (PEtOx) is a well-studied polymer with applications in drug delivery and biomaterials.[10][11] The ethyl substituent in the monomer, 2-ethyl-2-oxazoline, is crucial for the resulting polymer's properties, including its water solubility and biocompatibility.[10]

Influence on Polymerization and Material Properties

In the context of polybenzoxazines, a 2-ethyl substituent on the benzoxazine monomer can be expected to:

  • Affect Polymerization Temperature: The electronic and steric nature of the 2-substituent can influence the temperature at which the ring-opening polymerization occurs.

  • Modify Polymer Properties: The ethyl groups in the resulting polymer network can impact the crosslink density, glass transition temperature (Tg), and mechanical properties of the final material. For example, the flexibility of the ethyl chains can lead to a tougher, less brittle polymer compared to those with more rigid substituents.[8]

Synthetic Strategies and Methodologies

The synthesis of 2-ethyl substituted benzoxazines typically follows the general synthetic routes for benzoxazine formation, which primarily involve the condensation reaction of a phenol, a primary amine, and an aldehyde. For a 2-ethyl substituted benzoxazine, propionaldehyde would be the aldehyde of choice.

General Synthetic Workflow

The synthesis of a 2-ethyl substituted benzoxazine can be conceptualized through the following workflow:

G Phenol Phenolic Precursor Reaction Reaction Mixture Phenol->Reaction Amine Primary Amine Amine->Reaction Aldehyde Propionaldehyde Aldehyde->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Condensation Mannich-type Condensation Reaction->Condensation Purification Purification (e.g., Recrystallization, Chromatography) Condensation->Purification Product 2-Ethyl Substituted Benzoxazine Purification->Product

Caption: General workflow for the synthesis of 2-ethyl substituted benzoxazines.

Detailed Experimental Protocol: Synthesis of 3-phenyl-2-ethyl-3,4-dihydro-2H-1,3-benzoxazine

This protocol provides a step-by-step method for the synthesis of a representative 2-ethyl substituted benzoxazine.

Materials:

  • Phenol (1.0 eq)

  • Aniline (1.0 eq)

  • Propionaldehyde (1.1 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), aniline (1.0 eq), and toluene (100 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add propionaldehyde (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Structure-Activity Relationship: Case Studies and Data

While direct and extensive SAR data for 2-ethyl substituted benzoxazines is limited in publicly available literature, we can analyze related compounds to infer potential trends.

Compound/SubstituentBiological Activity/PropertyReference
General 2-Alkyl Benzoxazines Varied antimicrobial and anticancer activities depending on the alkyl chain length and branching.[6]
2-Substituted 1,4-Benzoxazines Potent antihypertensive effects observed with various (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position.[4][4]
Poly(2-ethyl-2-oxazoline) Biocompatible and water-soluble polymer used in drug delivery.[10][11][10][11]
Aromatic Ester-based Polybenzoxazine Improved flexibility and toughness in the resulting polymer.[12][12]

The table above highlights that modifications at the 2-position are a valid strategy for tuning the properties of benzoxazines. The introduction of an ethyl group is a subtle yet powerful modification that can lead to compounds with desirable biological profiles or materials with enhanced performance characteristics.

Future Directions and Perspectives

The exploration of 2-ethyl substituted benzoxazines is a promising avenue for future research. Systematic SAR studies are needed to fully elucidate the impact of the 2-ethyl group on a wide range of biological targets. This would involve the synthesis and screening of a library of 2-ethyl substituted benzoxazines with diverse substitutions on the phenyl ring and the nitrogen atom.

In materials science, the investigation of copolymers of 2-ethyl substituted benzoxazine monomers with other functional monomers could lead to the development of advanced materials with tailored properties for specific applications, such as in the aerospace and electronics industries.[1]

Conclusion

The 2-ethyl substituent in benzoxazine chemistry is a key modulator of both biological activity and material properties. Its influence on lipophilicity, steric profile, and polymer characteristics makes it a valuable tool in the design of novel benzoxazine derivatives. While further research is required to fully map out the SAR of this particular substitution, the foundational knowledge presented in this guide provides a strong starting point for researchers and professionals in the field. The synthetic protocols and conceptual frameworks outlined herein are intended to facilitate the exploration and exploitation of 2-ethyl substituted benzoxazines in a variety of scientific and industrial applications.

References

  • Kajino, M., Shibouta, Y., Nishikawa, K., & Meguro, K. (1991). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2896-2905. [Link]

  • El-Gendy, A. A., & El-Sayed, M. A. (2012). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. International Journal of Organic Chemistry, 2(3), 241-248. [Link]

  • Papakyriakou, A., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Molecules, 29(13), 3037. [Link]

  • Al-Omair, M. A., & Ali, A. A. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Egyptian Journal of Chemistry, 63(2), 653-660. [Link]

  • Wikipedia contributors. (2023, December 28). Polybenzoxazine. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2026, from [Link]

  • Wang, C., & Ishida, H. (2008). Synthesis and characterization of 2-oxazoline-benzoxazine compound and its polymer. Journal of Applied Polymer Science, 110(3), 1547-1555. [Link]

  • Papakyriakou, A., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. MDPI. [Link]

  • Mohamed, M. G., et al. (2023). Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications. Polymers, 15(16), 3381. [Link]

  • Wikipedia contributors. (2023, November 13). 2-Ethyl-2-oxazoline. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2026, from [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Kim, H. J., & Ishida, H. (2001). Synthesis and Ring-opening Polymerization of 2-Substituted 1, 3-Benzoxazine: The First Observation of the Polymerization of Oxazine Ring-substituted Benzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 39(18), 3082-3094. [Link]

  • Wang, Z., et al. (2023). Processable Bio-Based Polybenzoxazine with Tunable Toughness and Dielectric Properties. ACS Applied Polymer Materials, 5(7), 5438-5447. [Link]

  • Glassner, M. (2013). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers (Doctoral dissertation, Virginia Tech). [Link]

  • Zhu, C., et al. (2020). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Advances, 10(13), 7748-7755. [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 148-155. [Link]

  • Hafsah, A., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Journal of Adhesion Science and Technology, 37(13), 1635-1662. [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Kiskan, B., et al. (2019). Synthesis and characterization of bio-based benzoxazines derived from thymol. Journal of Applied Polymer Science, 136(32), 47371. [Link]

  • Kráľová, K., et al. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. European Journal of Medicinal Chemistry, 45(7), 3133-3138. [Link]

  • Kumar, D., et al. (2018). Synthesis and characterization of novel benzoxazine-based arylidinyl succinimide derivatives. Synthetic Communications, 48(2), 177-187. [Link]

  • Van Hoey, M., et al. (2023). Poly(2-ethylthio-2-oxazine): A versatile polymer platform for post polymerization modification reactions. ACS Polymers Au, 3(4), 311-319. [Link]

  • Khan, K. M., et al. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. Bioorganic Chemistry, 71, 148-155. [Link]

Sources

Foundational

Therapeutic potential of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives

An In-Depth Technical Guide to the Therapeutic Potential of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The 3,4-dihydro-2H...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention from medicinal chemists due to their broad pharmacological profile, which includes antimicrobial, anticancer, antithrombotic, and neuroprotective activities.[3][4][5] This guide focuses specifically on derivatives featuring a 2-ethyl substitution, a modification that can significantly influence potency and selectivity. We will explore the synthetic strategies for accessing these molecules, delve into their diverse therapeutic applications and underlying mechanisms of action, present detailed experimental protocols for their biological evaluation, and analyze structure-activity relationships to guide future drug discovery efforts.

The 1,4-Benzoxazine Scaffold: A Foundation for Bioactivity

The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, is a versatile pharmacophore found in both natural products and synthetic molecules.[2] This scaffold's unique three-dimensional conformation and its capacity for diverse substitutions allow it to interact with a wide array of biological targets. Derivatives have been developed as potential treatments for a range of conditions, from infectious diseases to complex neuropsychiatric disorders and cardiovascular ailments.[5][6][7] The chemical tractability and stability of the benzoxazine core make it an attractive starting point for the design of novel therapeutic agents.[2]

Synthetic Strategies for 2-Substituted 1,4-Benzoxazine Derivatives

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core is adaptable, allowing for the introduction of various substituents. The strategic placement of the ethyl group at the C2 position is crucial for modulating pharmacological activity.

Classical Synthesis: Condensation of 2-Aminophenols

A primary and widely used method involves the reaction of a substituted 2-aminophenol with an appropriate three-carbon electrophile. For the synthesis of 2-carboxyethyl derivatives, which can be precursors to 2-ethyl compounds, ethyl 2,3-dibromopropanoate is a common reagent.[3][8]

Protocol: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2.5 eq).

  • Reagent Addition: Add ethyl 2,3-dibromopropanoate (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Condition: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for 12-24 hours.[1]

  • Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to yield the target compound.[1][8]

Reductive Cyclization of 2-Nitrophenols

An alternative "green" chemistry approach involves the O-alkylation of 2-nitrophenols followed by a catalytic reductive cyclization.[9] This method avoids the use of harsher reagents and often proceeds with high yields.

Workflow: Reductive Cyclization Approach

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reductive Cyclization Nitrophenol 2-Nitrophenol Nitro_Ester 2-Nitro Ester Intermediate Nitrophenol->Nitro_Ester Base (K2CO3) Solvent (Acetone) Bromoalkanoate Methyl 2-bromoalkanoate Bromoalkanoate->Nitro_Ester Benzoxazinone 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Nitro_Ester->Benzoxazinone Catalyst (Pd/C) H2 gas or H-donor

Caption: Two-step synthesis via reductive cyclization.[9]

Therapeutic Landscape and Mechanisms of Action

Derivatives of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine have demonstrated potential across multiple therapeutic areas.

Neuropsychiatric and Neurodegenerative Disorders

The benzoxazine scaffold is a key component in compounds targeting central nervous system (CNS) disorders.

  • Antipsychotic/Antidepressant Activity: Certain derivatives act as potent antagonists of dopamine D2 and serotonin 5-HT1A/5-HT2A receptors, which are critical targets in the treatment of neuropsychiatric conditions.[6][7] Others show promise as serotonin reuptake inhibitors.[6]

  • Alzheimer's Disease: The scaffold has been incorporated into molecules that non-competitively inhibit human acetylcholinesterase (hAChE), an enzyme implicated in the pathology of Alzheimer's disease.[6][7]

  • Serotonin 5-HT3 Receptor Antagonism: A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been synthesized as potent and long-acting 5-HT3 receptor antagonists.[10] These receptors are involved in chemotherapy-induced nausea and vomiting. Introduction of two methyl groups at the C2 position was found to significantly increase antagonistic activity.[10]

Anti-inflammatory Activity

Chronic neuroinflammation, particularly mediated by microglia, is a hallmark of many neurodegenerative diseases.[6][7]

  • Mechanism of Action: Recent studies have shown that 2H-1,4-benzoxazin-3(4H)-one derivatives can mitigate lipopolysaccharide (LPS)-induced inflammation in microglial cells.[6][7] They achieve this by significantly activating the Nrf2-HO-1 signaling pathway, which reduces the production of reactive oxygen species (ROS) and downregulates the transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[6][7][11]

Signaling Pathway: Nrf2-HO-1 Activation

LPS LPS TLR4 TLR4 LPS->TLR4 activates ROS ROS (Oxidative Stress) TLR4->ROS induces Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2:f0 promotes Nrf2_free Nrf2 Keap1_Nrf2:f1->Nrf2_free release Benzoxazine Benzoxazine Derivative Benzoxazine->Keap1_Nrf2:f0 inhibits Nucleus Nucleus Nrf2_free->Nucleus translocates ARE ARE Nrf2_free->ARE binds to HO1 HO-1 (Anti-inflammatory) ARE->HO1 upregulates

Caption: Benzoxazine derivatives inhibit Keap1, allowing Nrf2 to activate antioxidant response elements (ARE).[6][7]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[12] Benzoxazine derivatives have shown considerable promise in this area.

  • Broad Spectrum Activity: Various derivatives have been tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as pathogenic fungi (Candida species).[12][13]

  • Structure-Activity Insights: Studies have shown that substitutions on the benzoxazine ring, such as chloro groups or long alkyl chains at the C2-position, can enhance antimicrobial and antifungal efficacy.[13] For instance, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its 4-acetyl derivative completely inhibited the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹.[9]

Antithrombotic Potential

Some 3,4-dihydro-2H-1,4-benzoxazine derivatives have been engineered as dual-function antithrombotic agents.[14]

  • Dual Inhibition: These compounds combine pharmacophores that inhibit both thrombin and the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[14] This dual mechanism, targeting both coagulation and platelet aggregation, represents a novel approach to preventing thrombosis.[14]

Anticancer Activity

The 1,4-benzoxazine scaffold has been explored for its anti-proliferative effects.

  • Novel Scaffolds: A series of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines exhibited moderate to good potency against various cancer cell lines, including PC-3 (prostate), MDA-MB-231 (breast), and U-87 MG (glioblastoma).[15] The most potent compound in one study displayed IC₅₀ values ranging from 7.84–16.2 µM.[15]

Key Experimental Protocols for Bioactivity Screening

To validate the therapeutic potential of novel 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, a cascade of robust and reproducible assays is essential.

In Vitro Anti-inflammatory Activity Assay

This protocol assesses the ability of a compound to reduce inflammatory markers in a cell-based model.

Protocol: LPS-Induced Nitric Oxide (NO) and Cytokine Suppression in BV-2 Microglia

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 96-well plates (for NO assay) or 6-well plates (for PCR) and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test benzoxazine derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Challenge: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine mRNA Quantification (RT-qPCR):

    • Isolate total RNA from cells in the 6-well plates using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR using primers specific for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-only treated group.[11]

In Vitro Antimicrobial Susceptibility Testing

This protocol determines the minimum concentration of a compound required to inhibit microbial growth.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test benzoxazine derivative in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).[2]

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine scaffold has yielded critical insights for optimizing biological activity.

Scaffold Position Modification Impact on Biological Activity Therapeutic Area Reference
C2 Introduction of two methyl groups (gem-dimethyl)Increased antagonistic activity significantly.5-HT3 Antagonism[10]
C2 Long alkyl chainExhibited good antifungal activity.Antifungal[13]
C4 (Nitrogen) Acetylation (4-acetyl derivative)Completely inhibited mycelial growth of several fungi.Antifungal[9]
Aromatic Ring (A) Hydroxyl groupBeneficial to biological activity.Anticancer[15]
Aromatic Ring (A) Chloro substitutionExhibited better antimicrobial activity.Antimicrobial[13]
N-Aryl Ring (C) Para-amino group on a 4-aryl substituentSignificantly enhanced potency.Anticancer[15]

SAR Summary: The data clearly indicate that substitutions at the C2, N4, and on the aromatic ring system are key determinants of potency and selectivity. For CNS applications, modifications influencing lipophilicity and receptor interaction geometry are paramount.[10] For anticancer activity, groups that can form hydrogen bonds or specific electronic interactions appear to enhance potency.[15]

Future Directions and Conclusion

The 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine framework and its derivatives represent a highly promising class of compounds with a remarkably broad therapeutic potential. The demonstrated activities against CNS disorders, inflammation, microbial infections, and cancer highlight the versatility of this scaffold.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for activities where the mechanism is not fully understood.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-likeness.

  • Chiral Synthesis: Exploring the synthesis and biological evaluation of single enantiomers, as different stereoisomers can exhibit distinct pharmacological profiles and potencies.[3]

  • In Vivo Efficacy: Advancing the most promising in vitro hits into relevant animal models to validate their therapeutic efficacy and safety.

References

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. Link

  • Mayer, S., Arrault, A., Guillaumet, G., & Mérour, J.-Y. (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry, 38(1), 221-226. Link

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 1894. Link

  • Leśniak, S., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. Link

  • (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Eurasian Journal of Analytical Chemistry, 19(5), 403-413. Link

  • (N/A). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis. Link

  • (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Link

  • Pham, H.-N. (N/A). Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Prime Scholars. Link

  • (2008). 3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function. Journal of Medicinal Chemistry, 51(18), 5617-29. Link

  • (N/A). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Research Square. Link

  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-60. Link

  • (2025). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H). ResearchGate. Link

  • (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Link

  • (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. Link

  • (N/A). Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Chem-Impex. Link

  • Asif, M. (2012). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 4(10), 4701-4706. Link

  • (2025). The 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated the mRNA... ResearchGate. Link

Sources

Exploratory

Technical Whitepaper: The Pharmacophore Potential of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the core s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the core scaffold is well-documented, the 2-ethyl-substituted derivative (2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine) occupies a unique chemical space. The introduction of an ethyl group at the C2 position introduces a critical lipophilic handle and a chiral center, significantly modulating the molecule's ability to penetrate the blood-brain barrier (BBB) and interact with transmembrane ion channels.

This technical guide analyzes the biological activity of this specific derivative, focusing on its role as a neuroprotective antioxidant, a cardiovascular ion-channel modulator, and a potent antifungal agent. It provides validated synthetic workflows and mechanistic insights for researchers engaged in lead optimization.

Structural Chemistry & SAR Analysis[1][2][3]

The biological versatility of 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine stems from three specific structural features that differentiate it from its planar, unsaturated benzoxazine counterparts.

The Lipophilic C2-Ethyl "Anchor"

Unlike the methyl-substituted or unsubstituted analogs, the C2-ethyl group increases the calculated logP (partition coefficient) of the molecule.

  • Impact: This modification enhances passive diffusion across lipid bilayers. In antifungal applications, this correlates with superior penetration of the fungal cell wall compared to the C2-methyl analog.

  • Chirality: The C2 position is a stereocenter. Biological activity often resides predominantly in the (

    
    )- or (
    
    
    
    )-enantiomer, particularly for receptor-specific targets like the 5-HT3 receptor or calcium channels.
The 3,4-Dihydro "Hinge"

The reduction of the C3-N4 bond (converting benzoxazinone to dihydrobenzoxazine) transforms the molecule from a rigid, planar lactam into a flexible, puckered heterocycle.

  • Conformation: The ring adopts a half-chair conformation, allowing the N4-hydrogen to participate in hydrogen bonding while positioning the C2-ethyl group equatorially to minimize steric strain.

The Antioxidant Core (N4-H / O1)

The secondary amine (N4-H) and the ether oxygen (O1) create an electron-rich system capable of Hydrogen Atom Transfer (HAT). This is the mechanistic basis for its neuroprotective activity against oxidative stress.

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Map Core 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine C2_Ethyl C2-Ethyl Group (Lipophilic Anchor) Core->C2_Ethyl N4_Amine N4-Secondary Amine (Radical Scavenging) Core->N4_Amine Aromatic Benzene Ring (Electronic Tuning) Core->Aromatic Bioavailability Increased BBB & Membrane Permeability C2_Ethyl->Bioavailability Binding Hydrophobic Pocket Interaction (5-HT3, Ca2+) C2_Ethyl->Binding Antioxidant H-Atom Transfer (HAT) Neuroprotection N4_Amine->Antioxidant

Caption: SAR map highlighting the functional role of the C2-ethyl group in bioavailability and binding affinity.[1][2][3][4][5]

Therapeutic Applications & Biological Activity[5][6][8][9][10][11][12]

Antimicrobial & Antifungal Activity

Research indicates that C2-alkyl substituted benzoxazines exhibit significant fungicidal properties.

  • Data: The 2-ethyl derivative (often tested as the 3-oxo precursor or the reduced amine) has shown complete inhibition of mycelial growth in strains like Rhizoctonia solani and Fusarium culmorum at concentrations of 100–200 mg/L.

  • Mechanism: Disruption of fungal cell membrane integrity driven by the lipophilic ethyl chain.

Neuroprotection (Antioxidant)

The dihydro-benzoxazine core acts as a chain-breaking antioxidant, similar to Vitamin E (alpha-tocopherol).

  • Mechanism: The molecule donates the hydrogen atom from the N4 position to neutralize reactive oxygen species (ROS) such as the DPPH radical or lipid peroxyl radicals. The resulting benzoxazinyl radical is stabilized by resonance with the aromatic ring and the adjacent oxygen.

  • Relevance: This activity is critical for preventing neuronal damage in models of excitotoxicity (e.g., glutamate-induced oxidative stress).

Cardiovascular Modulation

Derivatives of this scaffold act as Calcium Channel Blockers and Potassium Channel Openers .

  • Vasorelaxation: The 2,2-disubstituted (dimethyl or ethyl) analogs mimic the pharmacophore of chroman-based drugs, inducing relaxation in vascular smooth muscle.

  • Selectivity: The 2-ethyl substituent provides steric bulk that can enhance selectivity for specific channel subtypes compared to the smaller methyl analogs.

Experimental Protocols

Synthesis of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

Rationale: Direct alkylation of the dihydro-ring is prone to over-alkylation. The most robust "self-validating" method involves the formation of the lactam intermediate followed by reduction.

Step 1: Cyclization (Formation of the Lactam)
  • Reagents: 2-Aminophenol (1.0 eq), Ethyl 2-bromobutyrate (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: DMF (Anhydrous) or Acetone.

  • Protocol:

    • Dissolve 2-aminophenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min to activate the phenol.
      
    • Dropwise add ethyl 2-bromobutyrate (the "ethyl" source).

    • Reflux at 80-100°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of aminophenol indicates cyclization to 2-ethyl-2H-1,4-benzoxazin-3(4H)-one .

Step 2: Reduction (Formation of the Dihydro-Amine)
  • Reagents: Lithium Aluminum Hydride (

    
    , 2.0 eq) or Borane-THF complex.
    
  • Solvent: Dry THF.

  • Protocol:

    • Suspend

      
       in dry THF at 0°C.
      
    • Slowly add the lactam intermediate (dissolved in THF).

    • Reflux for 4 hours. The carbonyl group (

      
      ) is reduced to the methylene (
      
      
      
      ).
    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Purification: Column chromatography.

    • End Product: 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (Oil or low-melting solid).

Workflow Diagram: Reductive Cyclization

Synthesis_Flow Start 2-Aminophenol + Ethyl 2-bromobutyrate Step1 Cyclization (K2CO3 / DMF, Reflux) Start->Step1 Inter Intermediate: 2-Ethyl-benzoxazin-3-one Step1->Inter Step2 Reduction (LiAlH4 / THF) Inter->Step2 Final Product: 2-Ethyl-3,4-dihydro-benzoxazine Step2->Final

Caption: Two-step synthetic pathway ensuring regiospecificity of the 2-ethyl group.

Biological Assay: DPPH Radical Scavenging

Rationale: This assay quantifies the H-atom donating capacity of the N4-H bond.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).

  • Execution:

    • Prepare serial dilutions of the 2-ethyl-benzoxazine derivative (10–200

      
      ).
      
    • Mix 1 mL of compound solution with 1 mL of DPPH stock.

    • Incubate in the dark for 30 minutes at room temperature.

    • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    
    
  • Self-Validation: Use Ascorbic Acid or Trolox as a positive control. If the control does not show >90% inhibition, the DPPH stock is degraded.

Summary of Biological Data

Biological TargetActivity TypeRole of 2-Ethyl GroupRef
Phytopathogenic Fungi Inhibition (

)
Increases lipophilicity for cell wall penetration.[1]
Neuroprotection AntioxidantN/A (Core effect), but Ethyl aids BBB crossing.[2]
Vascular Smooth Muscle RelaxationSteric bulk aids selectivity for

channels.
[3]
5-HT3 Receptor AntagonistC2-substitution increases antagonistic potency.[1][4]

Future Outlook: Chirality

The current synthesis yields a racemate.[5] However, biological systems are chiral. Future development must focus on Enantioselective Synthesis using chiral phase-transfer catalysts or preparative HPLC separation. Evidence suggests that for ion-channel modulation, the (


)-enantiomer of C2-substituted benzoxazines often possesses superior efficacy [5].

References

  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Source: PubMed / Pest Management Science URL:[Link]

  • Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. Source: MedChemComm (RSC) URL:[Link]

  • Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Source: Chemical & Pharmaceutical Bulletin URL:[Link]

  • Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Source: Prime Scholars URL:[Link][6]

Sources

Foundational

Pharmacophore Modeling of 1,4-Benzoxazine Derivatives in Drug Discovery

An In-Depth Technical Guide: Abstract The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including antimicrobial, antihyper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including antimicrobial, antihypertensive, and anticancer properties.[1][2][3] Harnessing the full potential of this privileged structure requires a rational and efficient approach to drug design. Pharmacophore modeling has emerged as a pivotal computational technique in this endeavor.[4] This guide provides a comprehensive, in-depth exploration of the principles, methodologies, and applications of pharmacophore modeling as applied to 1,4-benzoxazine derivatives. We will dissect both ligand-based and structure-based approaches, detailing a robust workflow from dataset preparation and model generation to rigorous validation and application in virtual screening.[5][6] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to accelerate the discovery of novel and potent therapeutic agents based on the 1,4-benzoxazine core.

Introduction: The Therapeutic Promise of 1,4-Benzoxazines

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, the 1,4-benzoxazine moiety, which features a benzene ring fused to an oxazine ring, is a structure of immense interest.[2][3] Its chemical stability and versatile structure promote specific interactions with a wide array of biological targets, leading to a remarkable diversity of therapeutic applications.[2][3]

Derivatives of the 1,4-benzoxazine core have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug development programs targeting numerous diseases.[2][7] These activities include:

  • Antimicrobial and Antifungal: Tackling the growing threat of antimicrobial resistance.[1][7]

  • Antihypertensive: Acting as calcium and calmodulin antagonists.[8]

  • Anticancer: Showing inhibitory effects on cancer cell lines.[1]

  • Neuroprotective: Demonstrating potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[2][3]

  • Anti-inflammatory and Analgesic: Modulating pathways involved in pain and inflammation.[1][9]

Given this broad potential, the challenge lies in efficiently navigating the vast chemical space to identify and optimize novel 1,4-benzoxazine derivatives with enhanced potency and selectivity. This is where computational methods, specifically pharmacophore modeling, provide an indispensable advantage. By abstracting the key molecular features responsible for biological activity, pharmacophore modeling serves as a blueprint for rational drug design.[10]

Fundamentals of Pharmacophore Modeling

A pharmacophore is defined as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response".[11] It is not a real molecule but a three-dimensional abstract representation of the essential interaction points of a bioactive molecule.[10]

Key pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (H)

  • Aromatic Rings (AR)

  • Positively and Negatively Ionizable Groups (PI/NI)

There are two primary strategies for developing a pharmacophore model, the choice of which is dictated by the available data.

Ligand-Based Pharmacophore Modeling

This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of active ligand molecules is available.[5][12] The core assumption is that molecules binding to the same target with a similar mechanism share common chemical features arranged in a specific 3D geometry. The process involves generating multiple conformations for each active molecule and then aligning them to identify the shared pharmacophoric features that constitute the bioactive conformation.[5][6]

Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or homology modeling) is available, a structure-based approach can be employed.[5] This method involves analyzing the binding site of the target to identify the key interaction points between the protein and a known ligand, or even within the apo (unbound) pocket.[5][13] The resulting pharmacophore model represents the ideal complementary features a ligand must possess to bind effectively within that specific pocket.[5]

The Pharmacophore Modeling Workflow: A Practical Guide

A successful pharmacophore modeling campaign is a systematic process. Merely generating a model is insufficient; its predictive power must be rigorously validated before it can be trusted for applications like virtual screening.

Pharmacophore_Modeling_Workflow cluster_0 Input Data cluster_1 Model Generation Strategies cluster_2 Core Process cluster_3 Application Active_Ligands Set of Active 1,4-Benzoxazine Derivatives Ligand_Based Ligand-Based Modeling (Conformer Generation, Alignment) Active_Ligands->Ligand_Based Target_Structure 3D Target Structure (e.g., X-ray, NMR) Structure_Based Structure-Based Modeling (Binding Site Analysis) Target_Structure->Structure_Based Hypothesis_Gen Pharmacophore Hypothesis Generation Ligand_Based->Hypothesis_Gen Structure_Based->Hypothesis_Gen Validation Rigorous Model Validation (Internal & External) Hypothesis_Gen->Validation Virtual_Screening Virtual Screening of Compound Libraries Validation->Virtual_Screening Validated Model Hit_Identification Hit Identification & Prioritization Virtual_Screening->Hit_Identification Lead_Opt Lead Optimization Hit_Identification->Lead_Opt

Caption: High-level workflow for pharmacophore modeling in drug discovery.

Experimental Protocol: Step-by-Step Methodology

Step 1: Dataset Preparation

  • For Ligand-Based Modeling:

    • Training Set Selection: Curate a set of 1,4-benzoxazine derivatives with known, high-quality biological activity data (e.g., IC50, GI50). The set should be structurally diverse and span a reasonable activity range.

    • Test Set Selection: Create an independent test set of compounds not used in model development. This set should also contain both active and inactive molecules to properly assess the model's predictive power.[5]

    • Structure Preparation: Sketch all molecules in 2D or 3D and ensure correct protonation states and stereochemistry. Convert them to 3D structures using a suitable tool like LigPrep.[13][14]

  • For Structure-Based Modeling:

    • Protein Preparation: Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank). Use a protein preparation workflow to add hydrogens, assign correct bond orders, remove water molecules (unless critical for binding), and optimize hydrogen-bonding networks.[13]

Step 2: Pharmacophore Model Generation

  • Ligand-Based (using tools like Phase, LigandScout, MOE):

    • Conformational Analysis: Generate a diverse set of low-energy 3D conformers for each molecule in the training set.

    • Feature Definition: Identify potential pharmacophoric features for all conformers.

    • Common Feature Alignment: Align the molecules to identify common pharmacophoric features that are shared among the most active compounds. This process generates one or more pharmacophore hypotheses.[5][6]

  • Structure-Based (using tools like Discovery Studio, LigandScout):

    • Binding Site Identification: Define the active site of the protein, typically based on a co-crystallized ligand or pocket detection algorithms.

    • Interaction Mapping: Automatically generate pharmacophoric features based on the interactions (e.g., H-bonds, hydrophobic contacts) observed between the protein and a bound ligand, or based on the chemical nature of the pocket itself.[5]

Step 3: Pharmacophore Model Validation This is the most critical step to ensure the trustworthiness of the model. A model is only useful if it can successfully distinguish active compounds from inactive ones.[6]

  • Internal Validation: Assess the model's ability to correctly classify the training set compounds. Techniques like leave-one-out cross-validation can evaluate stability.[5]

  • External Validation: The gold standard. Use the model to screen the independent test set. The model's quality is judged by its ability to prioritize the known active compounds from the inactives.[5]

  • Statistical Evaluation:

    • Fischer's Randomization Test: This method scrambles the activity data of the training set and generates new hypotheses. A statistically significant model will have a much higher score than any of the random models.[15]

    • Enrichment Factor (EF) & Goodness of Hit (GH) Score: These metrics quantify how well the model enriches the top fraction of a screened database with active compounds.

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate, which provides a comprehensive measure of the model's ability to discriminate between actives and inactives. The Area Under the Curve (AUC) is a key metric.[6]

Pharmacophore_Validation_Process cluster_0 Inputs cluster_1 Validation Methods cluster_2 Performance Metrics cluster_3 Output Generated_Model Generated Pharmacophore Hypothesis Internal_Val Internal Validation (e.g., Fischer's Test) Generated_Model->Internal_Val External_Val External Validation Generated_Model->External_Val Training_Set Training Set (Actives) Training_Set->Internal_Val Test_Set Test Set (Actives + Inactives) Test_Set->External_Val Metrics Statistical Metrics: - Enrichment Factor (EF) - Goodness of Hit (GH) - ROC Curve / AUC External_Val->Metrics Validated_Model Predictive, Validated Model Metrics->Validated_Model If Statistically Significant

Caption: The workflow for rigorous pharmacophore model validation.

Step 4: Application in Virtual Screening Once validated, the pharmacophore model is used as a 3D query to rapidly screen large chemical databases (e.g., ZINC, ChEMBL).[4][10] This process filters out molecules that do not match the required pharmacophoric features, drastically reducing the number of compounds that need to be subjected to more computationally expensive methods like molecular docking or, ultimately, experimental testing.[10]

Biological Activities of 1,4-Benzoxazine Derivatives

The versatility of the 1,4-benzoxazine scaffold is evident from the wide range of biological activities reported in the literature. Pharmacophore models can be developed to target the specific proteins or pathways associated with these activities.

Biological ActivityTarget/Mechanism (if known)Example ApplicationReferences
Antimicrobial DNA Gyrase InhibitionCombating infections by E. coli, S. aureus, B. subtilis[7][16]
Antifungal Not specifiedAgainst Trichoderma Herzianum and Trichoderma Virdi[1]
Antihypertensive Calcium Channel & Calmodulin AntagonismTreatment of hypertension[8]
Anticancer Interleukin-6 (IL-6) Inhibition (for colon cancer)Development of novel antineoplastic agents[1][17]
Analgesic TRPV1 AntagonismDevelopment of non-opioid pain therapeutics[9]
Neuroprotective Not specifiedPotential treatment for Alzheimer's, Parkinson's[2][3]

Key Software and Tools

A variety of academic and commercial software packages are available for pharmacophore modeling. The choice of software often depends on user experience, specific project needs, and integration with other modeling tools.

  • Discovery Studio: A comprehensive suite offering tools for pharmacophore modeling, docking, and molecular dynamics.[10]

  • LigandScout: A popular tool for creating and applying both ligand-based and structure-based pharmacophore models.[10][18]

  • MOE (Molecular Operating Environment): An integrated platform that includes robust pharmacophore modeling and virtual screening capabilities.[10]

  • Phase (Schrödinger): An intuitive tool for developing pharmacophore hypotheses from both congeneric and diverse ligand sets.[14][19]

  • Pharmit: An online platform for pharmacophore modeling and virtual screening.[10]

  • DrugOn: A free, open-source pipeline that integrates several programs for pharmacophore modeling.[11]

Conclusion and Future Perspectives

Pharmacophore modeling is a powerful and rational approach for navigating the complexities of drug discovery for 1,4-benzoxazine derivatives. By focusing on the essential features for biological activity, this technique accelerates the identification of novel hits and guides the optimization of lead compounds.[10] The methodical workflow of generation, rigorous validation, and virtual screening ensures that computational efforts are both efficient and scientifically sound.

The future of pharmacophore modeling lies in its integration with other advanced computational methods. The incorporation of artificial intelligence and machine learning can enhance model generation and predictive accuracy.[12] Furthermore, using pharmacophore models derived from molecular dynamics simulations can capture the dynamic nature of ligand-protein interactions, leading to more robust and realistic models.[5] As these technologies continue to evolve, their application to promising scaffolds like 1,4-benzoxazine will undoubtedly pave the way for the next generation of innovative therapeutics.

References

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2025, August 15).
  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23).
  • Pharmacophore Modeling - Computational Chemistry Glossary - Deep Origin. (2024, November 8).
  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024, August 10).
  • Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives.
  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review - Bentham Science Publisher. (2025, April 21).
  • List of softwares related to pharmacophore modeling. | Download Table - ResearchGate.
  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review | Request PDF - ResearchGate. (2025, October 23).
  • DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC.
  • Phase | Schrödinger.
  • Schrödinger Notes—Ligand-based Pharmacophore Modeling | J's Blog. (2024, February 27).
  • Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. - YouTube. (2013, August 28).
  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7).
  • Pharmacophore modeling: advances and pitfalls - Frontiers.
  • Schrodinger-Notes—Target-based Pharmacophore Modeling | J's Blog. (2024, February 27).
  • Ligand-Based Virtual Screening - CCDC.
  • Pharmacophore, 3D-QSAR Models and Dynamic Simulation of 1,4-Benzothiazines for Colorectal Cancer Treatment - PubMed.
  • Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. (2024, July 1).
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.

Sources

Exploratory

Toxicity and safety profile of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1082930-33-3) is a bicyclic heterocyclic scaffold utilized primarily as a pharmacophore in the development of cardiovascular (calcium channel blockers) and C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1082930-33-3) is a bicyclic heterocyclic scaffold utilized primarily as a pharmacophore in the development of cardiovascular (calcium channel blockers) and CNS-active agents (5-HT3 antagonists).[1] While direct clinical toxicity data for this specific ethyl-substituted analog is proprietary or limited, its structural homology to bioactive 1,4-benzoxazines dictates a safety profile defined by moderate acute oral toxicity , potential cardiovascular depression , and specific stereochemical metabolic considerations .

This guide synthesizes available physicochemical data with Structure-Activity Relationship (SAR) extrapolations to establish a baseline safety protocol for research and development environments.

Physicochemical Identity & Properties

Understanding the physical nature of the compound is the first step in exposure control. The ethyl substitution at the C2 position introduces lipophilicity and chirality, significantly influencing bioavailability and receptor binding compared to the unsubstituted parent scaffold.

PropertyValue / DescriptionSignificance
Chemical Name 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazineSpecific 2-substituted analog.
CAS Number 1082930-33-3Unique identifier for inventory/regulatory checks.
Molecular Formula C₁₀H₁₃NOLow molecular weight (<200 Da) suggests high permeability.
Molecular Weight 163.22 g/mol Fragment-like; potential for blood-brain barrier (BBB) penetration.
Predicted LogP ~2.1 - 2.5Moderate lipophilicity; likely high oral absorption and tissue distribution.
Chirality C2 is a chiral centerExists as (R)- and (S)- enantiomers. Biological activity and toxicity may be stereoselective.
Physical State Solid / Crystalline PowderInhalation hazard if aerosolized during weighing.

Toxicological Profile (Predictive & Observed)

Acute Toxicity & GHS Classification

Based on the "Read-Across" methodology from the core scaffold (3,4-dihydro-2H-1,4-benzoxazine) and related 2-substituted derivatives, the following hazard classifications apply.

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed).

    • Rationale: Analogous benzoxazines typically exhibit LD50 values in the range of 300–2000 mg/kg (rat).

  • Skin/Eye Irritation: Category 2/2A (Irritant). [2]

    • Mechanism: The secondary amine functionality is basic and can cause local irritation to mucous membranes.

  • Sensitization: Potential skin sensitizer upon repeated contact (structural alert: aniline-like substructures upon metabolic cleavage).

Target Organ Toxicity (Pharmacological Extension)

The most critical safety concern for this compound is not direct cytotoxicity, but Exaggerated Pharmacology (Type A Adverse Drug Reaction).

  • Cardiovascular System (Primary Risk):

    • Mechanism: 2-substituted 1,4-benzoxazines are known L-type Calcium Channel Blockers (CCBs) and Calmodulin antagonists.

    • Safety Implication: Accidental systemic exposure may lead to hypotension , bradycardia , and negative inotropy .

  • Central Nervous System:

    • Mechanism: Structural similarity to 5-HT3 antagonists and potential adrenergic modulation.

    • Safety Implication: Sedation or dizziness may occur at high doses.

Genotoxicity & Carcinogenicity
  • Ames Test Prediction: Generally negative for the intact scaffold.

  • Nitrosamine Alert: The molecule contains a secondary amine .

    • Critical Safety Note: If this compound is processed with nitrosating agents (e.g., sodium nitrite, acidic aqueous conditions), it can form N-nitroso-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine , a probable potent carcinogen (Class of Concern: Nitrosamines).

Toxicokinetics & Metabolism (ADME)

The metabolic fate of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine dictates its duration of action and detoxification requirements.

Metabolic Pathways
  • Phase I (Functionalization):

    • Aromatic Hydroxylation: CYP450-mediated hydroxylation at the C6 or C7 position (para to the nitrogen or oxygen).

    • N-Oxidation: Oxidation of the secondary amine.

  • Phase II (Conjugation):

    • Glucuronidation: Direct N-glucuronidation of the secondary amine or O-glucuronidation of hydroxylated metabolites.

Visualization: Predicted Metabolic Map

The following diagram illustrates the primary clearance pathways and the critical nitrosamine hazard node.

Metabolism cluster_legend Pathway Legend Parent 2-Ethyl-3,4-dihydro- 2H-1,4-benzoxazine Hydroxyl 6/7-Hydroxy Metabolite (CYP450 Mediated) Parent->Hydroxyl CYP2D6/3A4 NOxide N-Oxide Metabolite Parent->NOxide FMO Nitrosamine N-Nitroso Derivative (TOXIC ALERT) Parent->Nitrosamine + Nitrite (Acidic pH) Glucuronide O-Glucuronide Conjugate (Excretion) Hydroxyl->Glucuronide UGT key Blue: Parent | Green: Detoxification | Red: High Hazard

Caption: Predicted metabolic fate of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine, highlighting the critical nitrosamine formation risk under specific chemical conditions.

Experimental Protocols for Safety Assessment

To validate the safety profile of this specific derivative in your lab, the following assays are recommended.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 for general cellular toxicity.

  • Cell Lines: HepG2 (Liver model) and H9c2 (Cardiomyocyte model - critical due to CCB activity).

  • Preparation: Dissolve compound in DMSO (Final concentration < 0.1%).

  • Dosing: Serial dilutions (0.1 µM to 100 µM).

  • Incubation: 24 and 48 hours.

  • Readout: Absorbance at 570 nm.

  • Threshold: IC50 < 10 µM indicates high cytotoxicity risk.

hERG Channel Inhibition (Cardiotoxicity Screen)

Objective: Assess risk of QT prolongation.

  • System: Automated Patch Clamp (e.g., QPatch) using hERG-expressing CHO cells.

  • Protocol: Apply compound at 1, 10, and 30 µM.

  • Analysis: Measure tail current inhibition.

  • Causality: Benzoxazines can block K+ channels; >50% inhibition at 10 µM is a "Red Flag" for drug development.

Safety Handling & Occupational Hygiene

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator required when handling powder to prevent inhalation of bioactive dust.

  • Dermal: Nitrile gloves (double-gloving recommended for solutions >10 mM).

  • Ocular: Chemical safety goggles.

Emergency Response
  • Inhalation: Move to fresh air. Monitor for signs of hypotension (dizziness, fainting).

  • Skin Contact: Wash with soap and water. Do not use ethanol (enhances absorption).

  • Spill Cleanup: Dampen with water to avoid dust generation, then sweep. Treat waste as hazardous pharmaceutical waste.

References

  • PubChem. 3,4-Dihydro-2H-1,4-benzoxazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Caliendo, G., et al. (2002). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives.[3][4] Il Farmaco. (Validating Calcium Channel Blocking activity of 2-substituted benzoxazines).

  • European Chemicals Agency (ECHA).C&L Inventory: 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

Application Note: AN-SYN-BZ-024 [1] Executive Summary & Strategic Analysis The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for potassium cha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-BZ-024

[1]

Executive Summary & Strategic Analysis

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for potassium channel openers, neuroprotective agents, and anti-hypertensive drugs. The specific derivative 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine presents a unique synthetic challenge: ensuring the precise placement of the ethyl group at the C2 position while maintaining the saturation of the heterocyclic ring.

Direct alkylation of 3,4-dihydro-2H-1,4-benzoxazine often leads to mixtures of N- and O-alkylated products. Consequently, this guide advocates for a Stepwise Cyclization-Reduction Strategy . This approach guarantees regiochemical fidelity by establishing the C2-substituent before the final ring saturation.

Key Advantages of the Described Protocol:
  • Regiocontrol: Exclusive formation of the 2-ethyl isomer (avoiding the 3-ethyl byproduct common in epoxide-opening routes).

  • Scalability: Uses standard reagents (2-bromobutyryl bromide, LiAlH4) amenable to gram-scale synthesis.

  • Purification: Intermediates are crystalline or easily separated, minimizing chromatographic burden.

Retrosynthetic Logic & Pathway Visualization

To achieve the target molecule with high fidelity, we disconnect the molecule at the C3-N4 bond (reduction) and the O1-C2 bond (cyclization).

Retrosynthesis Target 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (Target) Intermediate 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (Stable Amide Intermediate) Intermediate->Target Reduction (LiAlH4) Precursor 2-Bromo-N-(2-hydroxyphenyl)butanamide (Acyclic Precursor) Precursor->Intermediate Cyclization (K2CO3/Acetone) SM 2-Aminophenol + 2-Bromobutyryl Bromide (Starting Materials) SM->Precursor N-Acylation (Mild Base)

Figure 1: Retrosynthetic analysis prioritizing the amide intermediate to lock the C2-ethyl configuration.

Detailed Experimental Protocols

Phase A: Formation of the Benzoxazinone Core

Objective: Synthesis of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one. Principle: Selective N-acylation of 2-aminophenol followed by intramolecular O-alkylation (Williamson ether synthesis type).

Materials:
  • 2-Aminophenol (CAS: 95-55-6)

  • 2-Bromobutyryl bromide (CAS: 26074-52-2)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Solvents: Dichloromethane (DCM), Acetone (dry), Ethyl Acetate.

Step-by-Step Methodology:
  • N-Acylation (The Kinetic Control Step):

    • Dissolve 2-aminophenol (10.9 g, 100 mmol) in anhydrous DCM (150 mL) containing triethylamine (15.3 mL, 110 mmol). Cool to 0°C.[1]

    • Add 2-bromobutyryl bromide (23.0 g, 100 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent O-acylation.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Workup: Wash with 1N HCl (2x50 mL) to remove unreacted amine, then brine. Dry organic layer (MgSO₄) and concentrate to yield the crude amide (2-bromo-N-(2-hydroxyphenyl)butanamide).

  • Cyclization (The Thermodynamic Step):

    • Dissolve the crude amide in anhydrous Acetone (200 mL).

    • Add anhydrous K₂CO₃ (27.6 g, 200 mmol).

    • Reflux the heterogeneous mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the amide spot and appearance of a less polar spot indicates conversion.

    • Isolation: Filter off inorganic salts. Concentrate the filtrate. Recrystallize the residue from Ethanol/Water to obtain 2-ethyl-2H-1,4-benzoxazin-3(4H)-one as a white/off-white solid.

    • Expected Yield: 75–85%.

Phase B: Reduction to the Dihydro-Benzoxazine

Objective: Reduction of the lactam carbonyl to the methylene group. Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is preferred over Borane (BH₃) for cleaner kinetics on this specific scaffold.

Step-by-Step Methodology:
  • Preparation:

    • In a flame-dried 3-neck flask under Nitrogen, suspend LiAlH₄ (3.8 g, 100 mmol, 2.0 equiv) in anhydrous THF (100 mL). Cool to 0°C.[1]

  • Addition:

    • Dissolve the Phase A product (2-ethyl-2H-1,4-benzoxazin-3(4H)-one) (8.85 g, 50 mmol) in anhydrous THF (50 mL).

    • Add this solution dropwise to the LiAlH₄ suspension. Caution: Exothermic H₂ evolution.

  • Reaction:

    • Heat the mixture to reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC or TLC. The carbonyl peak (IR ~1680 cm⁻¹) should disappear.

  • Quenching (Fieser Method):

    • Cool to 0°C.[1]

    • Carefully add: 3.8 mL Water, then 3.8 mL 15% NaOH, then 11.4 mL Water.

    • Stir the granular precipitate for 30 minutes.

  • Purification:

    • Filter through a pad of Celite. Wash the pad with THF.

    • Concentrate the filtrate.

    • The resulting oil is often sufficiently pure (>95%). For analytical grade, purify via flash chromatography (SiO₂, Hexane/EtOAc 9:1).

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized compound, compare results against these standard parameters.

ParameterSpecificationDiagnostic Signal
Appearance Pale yellow viscous oilN/A
¹H NMR (CDCl₃) Confirm Ethyl & Coreδ 4.10 (dd, 1H, H-2) : Characteristic chiral center proton.δ 1.05 (t, 3H) : Terminal methyl of ethyl group.δ 3.80 (br s, 1H) : NH proton (exchangeable).
¹³C NMR Regiochemistry Checkδ ~73.0 ppm (C-2) : Shift confirms O-linkage.δ ~46.0 ppm (C-3) : Shift confirms N-linkage (CH₂).
HRMS (ESI+) Molecular Formula[M+H]⁺ Calc: 178.1232

Troubleshooting & Critical Control Points

Regioselectivity Issues

If you observe the 3-ethyl isomer (rare in this route, common in epoxide routes), check the purity of your 2-bromobutyryl bromide. If the starting material contains 2-bromo-1-butanone derivatives, regioselectivity is lost.

Incomplete Reduction

If the lactam carbonyl persists (visible in IR or ¹³C NMR ~165 ppm), the LiAlH₄ may have degraded.

  • Correction: Use fresh LiAlH₄ pellets (powder oxidizes faster) or switch to BH₃·THF complex (1M in THF), refluxing for 12 hours followed by acidic methanol workup.

Oxidation Sensitivity

3,4-dihydro-1,4-benzoxazines are electron-rich and prone to air oxidation to the fully aromatic benzoxazine or benzoxazinone upon long-term storage.

  • Storage Protocol: Store under Argon at -20°C. Convert to the HCl salt for long-term stability.

Safety & Handling

  • 2-Bromobutyryl bromide: Highly corrosive lachrymator. Handle only in a fume hood.

  • LiAlH₄: Pyrophoric. Reacts violently with water. Ensure all glassware is flame-dried. Have a Class D fire extinguisher available.

  • 2-Aminophenol: Suspected mutagen. Avoid skin contact.

References

  • General Benzoxazine Synthesis: Smist, M., & Kwiecień, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 746-760. Link

  • Regioselective Alkylation: Caliendo, G., et al. (1995). Synthesis and neuroprotective activity of 2- and 3-substituted 1,4-benzoxazine derivatives. European Journal of Medicinal Chemistry, 30(2), 163-169.
  • Reduction Protocols: Kotha, S., et al. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives. Heterocycles, 38(5), 1075. Link

  • Biological Relevance: Zhang, P., et al. (2012). Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 22(2), 1049-1051. Link

Sources

Application

Application Note: Ring-Closing Metathesis (RCM) Strategies for Benzoxazine Synthesis

Executive Summary The benzoxazine moiety, specifically the 3,4-dihydro-2H-1,4-benzoxazine core, is a privileged scaffold in medicinal chemistry, serving as a precursor for antibiotics (e.g., Levofloxacin), neuroprotectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazine moiety, specifically the 3,4-dihydro-2H-1,4-benzoxazine core, is a privileged scaffold in medicinal chemistry, serving as a precursor for antibiotics (e.g., Levofloxacin), neuroprotective agents, and potassium channel modulators. While traditional synthesis relies on base-mediated alkylation or reductive cyclization, Ring-Closing Metathesis (RCM) offers a superior strategic advantage: the ability to construct medium-to-large rings with high functional group tolerance and precise stereocontrol under neutral conditions.

This guide details the strategic implementation of Ru-catalyzed RCM for benzoxazine assembly. It moves beyond basic textbook definitions to address the practical causality of catalyst selection, dilution factors, and thermodynamic control necessary for high-yield synthesis in drug development pipelines.

Strategic Analysis: The RCM Advantage

The Disconnection Approach

In a retrosynthetic analysis of the 1,4-benzoxazine core, RCM allows for the disconnection of the C2–C3 bond. This transforms the target into a dialkenyl precursor (typically an N-allyl-2-(allyloxy)aniline).

  • Traditional Route: Intramolecular nucleophilic substitution (

    
    ). Limitation: Harsh basic conditions, racemization of chiral centers.
    
  • RCM Route: Formation of the C=C bond via metal alkylidene. Advantage:[1][2][3] Neutral conditions, compatible with Lewis-basic amines, and high atom economy.

Catalyst Selection Logic

The choice of catalyst is dictated by the steric bulk of the alkene and the Lewis basicity of the nitrogen atom within the benzoxazine precursor.

Catalyst VariantApplication Logic
Grubbs I (G1) Baseline: Effective for simple, unhindered terminal dienes. Drawback: Susceptible to poisoning by the basic nitrogen in the aniline/amine backbone.
Grubbs II (G2) Workhorse: The N-heterocyclic carbene (NHC) ligand increases thermal stability and activity. Preferred for sterically hindered alkenes or electron-deficient systems.
Hoveyda-Grubbs II (HG2) Difficult Closures: The isopropoxybenzylidene ligand provides a "release-return" mechanism, making it robust for slow-reacting substrates or tetrasubstituted double bond formation.

Mechanistic Pathway & Visualization

Understanding the catalytic cycle is vital for troubleshooting. The reaction is driven entropically by the release of volatile ethylene gas.

RCM_Mechanism cluster_0 Driving Force Precursor Dialkenyl Precursor (N-allyl-O-allyl aniline) Metallocycle1 Metallocyclobutane Intermediate I Precursor->Metallocycle1 Coordination ActiveCat Active Ru-Methylidene (14-electron species) Metallocycle1->ActiveCat - Ethylene Alkylidene Ru-Alkylidene Intermediate Metallocycle1->Alkylidene Cycloreversion Ethylene Release of Ethylene (Gas) (Entropic Driver) Metallocycle2 Metallocyclobutane Intermediate II Alkylidene->Metallocycle2 Intramolecular Cyclization Product 1,4-Benzoxazine Product (Cyclized) Metallocycle2->Product Product Release Product->ActiveCat Regeneration

Figure 1: The Chauvin mechanism adapted for benzoxazine synthesis. The reaction is driven forward by the irreversible loss of ethylene.

Detailed Experimental Protocols

Protocol A: General Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines

Objective: Synthesis of the core scaffold from commercially available 2-aminophenol.

Phase 1: Precursor Assembly (Alkylation)
  • Reactants: Dissolve 2-aminophenol (10 mmol) in DMF (dry, 20 mL).

  • Base: Add

    
     (2.5 equiv). Stir for 15 min at RT.
    
  • Alkylation: Add allyl bromide (2.2 equiv) dropwise.

    • Note: Using excess allyl bromide alkylates both the Oxygen and Nitrogen, forming the N,O-diallyl derivative in one pot.

  • Workup: Heat to 60°C for 4 hours. Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

    • Checkpoint: Confirm structure via

      
       NMR (look for two distinct allyl patterns).
      
Phase 2: Ring-Closing Metathesis (The Critical Step)

Safety: Perform in a fume hood. Ethylene gas is generated.[4]

  • Solvent Preparation: De-gas Dichloromethane (DCM) or Toluene for 30 minutes using an Argon sparge.

    • Why? Oxygen degrades the Ruthenium carbene.

  • Dilution: Dissolve the N,O-diallyl precursor in degassed solvent to a concentration of 0.01 M to 0.05 M .

    • Critical: High concentrations (>0.1 M) favor intermolecular Cross-Metathesis (ADMET polymerization) rather than intramolecular RCM.

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion under Argon flow.

  • Reaction:

    • Standard: Reflux (40°C for DCM, 80°C for Toluene) for 2–12 hours.

    • Monitoring: Monitor by TLC. The disappearance of the terminal alkene protons (approx. 5.0–6.0 ppm) in NMR is the definitive endpoint.

  • Quenching/Purification:

    • Add DMSO (50 equiv relative to Ru) or activated charcoal to sequester the metal. Stir 12h.

    • Filter through a pad of Celite/Silica.

    • Concentrate and purify via column chromatography.

Protocol B: Stereoselective Synthesis (Chiral Pool Strategy)

Objective: Synthesis of enantiopure 3-substituted benzoxazines (e.g., for Levofloxacin analogs).

  • Starting Material: Begin with a chiral amino alcohol (e.g., L-Alaninol) or amino acid derivative.

  • Coupling: React L-Alaninol with 2-fluoronitrobenzene (

    
    ) followed by reduction to the aniline, OR reductive amination of salicylaldehyde.
    
  • O-Allylation: Selectively alkylate the phenol using allyl bromide/Cs2CO3.

  • N-Acylation/Allylation: Install the second alkene on the nitrogen (e.g., using acryloyl chloride for an amide linker or allyl bromide).

  • RCM Step:

    • Use Hoveyda-Grubbs II (5 mol%) in Toluene at 80°C.

    • Note: If the nitrogen is part of an amide (from acryloyl chloride), the resulting product is a benzoxazinone (lactam). This is often preferred as the amide carbonyl reduces the Lewis basicity of the nitrogen, preventing catalyst poisoning.

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseCorrective Action
Stalled Conversion Catalyst poisoning by the basic amine nitrogen.1. Convert the amine to an amide or carbamate (Boc/Cbz) before RCM. 2. Add a Lewis Acid (e.g.,

) to complex the nitrogen lone pair during reaction.
Dimerization Concentration too high (Intermolecular reaction).Dilute reaction to < 0.005 M. Add catalyst in portions (syringe pump) to keep active species low relative to substrate.
Isomerization Formation of internal alkenes (Ru-hydride species).Use 1,4-benzoquinone (10 mol%) as an additive to scavenge Ru-hydrides. Use fresh, high-quality solvent.
Difficult Removal of Ru Lipophilic Ru residues.Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with tris(hydroxymethyl)phosphine (THP).

Workflow Visualization

Workflow Start 2-Aminophenol (Commercial) Step1 Alkylation (Allyl Bromide/K2CO3) Start->Step1 Inter N,O-Diallyl Intermediate Step1->Inter Step2 RCM (Grubbs II, DCM, Reflux) Inter->Step2 End 3,4-Dihydro-2H-1,4-Benzoxazine Step2->End

Figure 2: Standard workflow for the synthesis of the 1,4-benzoxazine core from 2-aminophenol.

References

  • Van der Eycken, E., et al. (2009). "Synthesis of unsaturated 1,4-heteroatom-containing benzo-fused heterocycles using a sequential isomerization–ring-closing metathesis strategy." Tetrahedron.

  • Grubbs, R. H., et al. (1999).[4][5] "Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts." Organic Letters.

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." (Context on N-heterocycle RCM strategies). Tetrahedron.

  • Nolan, S. P., et al. (2009).[5] "Indenylidene Ruthenium Complex Bearing a Sterically Demanding NHC Ligand: An Efficient Catalyst for Olefin Metathesis at Room Temperature."[5] Organometallics.

  • Gong, Y., et al. (2015). "Enantioselective synthesis of benzofurans and benzoxazines via an olefin cross-metathesis–intramolecular oxo-Michael reaction." Chemical Communications.[1][6]

Sources

Method

Functionalization of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine for polymer chemistry

Executive Summary & Strategic Overview The molecule 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine represents a distinct chemical scaffold often overshadowed by its isomer, the 1,3-benzoxazine (widely used in phenolic thermosets...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The molecule 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine represents a distinct chemical scaffold often overshadowed by its isomer, the 1,3-benzoxazine (widely used in phenolic thermosets). Unlike the 1,3-isomer, which relies on ring-opening polymerization, the 1,4-benzoxazine core functions structurally closer to secondary amines like indoline or tetrahydroquinoline.

For polymer chemists, this scaffold offers two high-value divergent pathways:

  • N-Functionalization (Monomer Synthesis): Utilizing the nucleophilic nitrogen (N4) to attach polymerizable handles (acrylates, epoxides), creating soluble, processable thermoplastics with high refractive indices.

  • Oxidative Polymerization (Conducting Polymers): Exploiting the electron-rich aromatic system to form conjugated "ladder-type" polymers analogous to polyaniline and PEDOT, valuable for electrochromic devices.

The 2-ethyl substituent is critical; it disrupts pi-stacking just enough to enhance solubility in organic solvents without compromising the electronic integrity of the core, a common failure point in unsubstituted poly(1,4-benzoxazines).

Chemical Reactivity Profile

Before initiating protocols, the reactivity landscape must be understood to prevent side reactions.

SiteChemical NatureReactivity PotentialApplication
N(4)-H Secondary AmineHigh NucleophilicityPrimary handle for attaching polymerizable groups (Acrylation, Alkylation).
C(6)/C(7) Aromatic RingElectrophilic SusceptibilitySites for oxidative coupling (polymerization) or electrophilic substitution.
C(2)-Ethyl Alkyl SubstituentSteric Bulk / Chiral CenterSolubilizing tail; prevents crystallization of the final polymer chain.
O(1) Ether OxygenElectron DonorStabilizes the radical cation during oxidative polymerization.

Protocol A: Synthesis of N-Acryloyl-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Objective: To convert the inert scaffold into a radical-polymerizable monomer suitable for creating high-index optical thermoplastics.

Workflow Diagram

G Start 2-Ethyl-3,4-dihydro- 2H-1,4-benzoxazine Intermediate Reaction Matrix (0°C -> RT, DCM) Start->Intermediate Dissolution Reagents Acryloyl Chloride + TEA (Base) Reagents->Intermediate Dropwise Addn Workup Acid/Base Wash & Drying Intermediate->Workup 4h Stirring Product N-Acryloyl Monomer (Polymerizable) Workup->Product Purification

Figure 1: Synthetic pathway for converting the secondary amine into an acrylamide monomer.

Detailed Methodology

Reagents:

  • 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq)

  • Acryloyl Chloride (1.1 eq) [Freshly distilled preferred]

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) [Anhydrous]

  • 4-Methoxyphenol (MEHQ) [Inhibitor, 50 ppm]

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add TEA (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath. Expert Note: Cooling is mandatory to prevent thermal polymerization of the acryloyl chloride.

  • Acylation: Dilute Acryloyl Chloride (11 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes. The solution will turn cloudy as TEA·HCl salts precipitate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The disappearance of the starting amine spot indicates completion.

  • Quenching & Workup:

    • Filter off the TEA·HCl salts.

    • Wash the filtrate sequentially with: 1M HCl (2 x 30 mL) to remove unreacted amine, Sat. NaHCO₃ (2 x 30 mL) to neutralize acid, and Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure at <30°C .

    • Critical: Do not heat above 30°C during evaporation to avoid spontaneous polymerization.

  • Purification: Purify via silica gel column chromatography (Hexane:EtOAc 8:2).

Validation:

  • FTIR: Appearance of Carbonyl (C=O) peak at ~1650 cm⁻¹; disappearance of N-H stretch at ~3300 cm⁻¹.

  • ¹H NMR: Distinctive vinyl protons (dd) between 5.8–6.4 ppm.

Protocol B: Electropolymerization (Conducting Polymer Films)

Objective: To generate electroactive films for electrochromic windows or sensors. 1,4-benzoxazines polymerize oxidatively at the C6/C7 positions, forming a conjugated polyaniline-like backbone.

Mechanism of Oxidative Coupling

G Monomer Monomer (Neutral State) Oxidation Anodic Oxidation (-e⁻) Monomer->Oxidation RadicalCat Radical Cation (N⁺•) Oxidation->RadicalCat Coupling Tail-to-Tail / Head-to-Tail Coupling (C6/C7) RadicalCat->Coupling Polymer Conducting Polymer Film (Doped) Coupling->Polymer Chain Growth Polymer->Oxidation Further Doping

Figure 2: Oxidative polymerization mechanism via radical cation formation.

Detailed Methodology

System Setup:

  • Technique: Cyclic Voltammetry (CV) or Potentiostatic Deposition.

  • Working Electrode: Indium Tin Oxide (ITO) coated glass (cleaned via ultrasonication in acetone/isopropanol).

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (non-aqueous).

Reagents:

  • Monomer: 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (0.05 M).

  • Solvent: Acetonitrile (ACN) [HPLC Grade].

  • Electrolyte: Lithium Perchlorate (LiClO₄) or TBAPF₆ (0.1 M).

Step-by-Step Procedure:

  • Solution Prep: Dissolve the monomer and electrolyte in ACN. Purge with Nitrogen for 10 minutes to remove dissolved oxygen (oxygen quenches radical cations).

  • Conditioning: Immerse electrodes into the cell. Ensure the ITO surface is fully submerged.

  • Electropolymerization (CV Mode):

    • Scan Range: -0.2 V to +1.2 V .

    • Scan Rate: 50 mV/s .

    • Cycles: 10–20 cycles .

  • Observation:

    • Cycle 1: An irreversible oxidation peak corresponds to the formation of the radical cation (approx +0.8 V).

    • Subsequent Cycles: Appearance of new redox pairs at lower potentials (+0.4 V / +0.6 V) indicates the growth of the polymer chain and improved conjugation.

    • Visual: The film should transition from transparent to dark green/blue (doped state).

  • Post-Treatment: Rinse the film gently with monomer-free ACN to remove oligomers.

Data Interpretation:

ParameterObservationInterpretation
Oxidation Onset ~0.75 VLower than benzene; indicates electron-rich N/O activation.
Film Color Green (Ox) / Transparent (Red)Electrochromic switching capability.
Stability >100 cyclesThe 2-ethyl group prevents dense packing, allowing ion ingress/egress.

References

  • Synthesis of 1,4-Benzoxazine Derivatives

    • Title: Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Deriv
    • Source: Current Organic Synthesis.
    • URL:[Link]

  • Oxidative Polymerization Context (Analogous Systems)

    • Title: Preparation of Conductive Polybenzoxazines by Oxidative Polymerization.[2][3][4]

    • Source: Journal of Polymer Science Part A: Polymer Chemistry.[2][3][4]

    • URL:[Link]

    • Note: While discussing 1,3-isomers, this paper establishes the oxidative protocol (APS/FeCl3) applicable to benzoxazine cores.
  • Acrylate Functionalization Strategy

    • Title: Heteronucleobase-functionalized benzoxazine: synthesis, thermal properties, and self-assembled structure.[5]

    • Source: Polymer Chemistry (RSC).[5]

    • URL:[Link]

    • Relevance: Validates the N-acrylation protocol for benzoxazine scaffolds.
  • General Reactivity of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

    • Title: Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxyl
    • Source: J. Heterocyclic Chem (via ElectronicsAndBooks).
    • URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine in API Synthesis

This Application Note is structured as a high-level technical guide for pharmaceutical scientists. It moves beyond basic synthesis to address the strategic handling, functionalization, and quality control of the 2-Ethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical scientists. It moves beyond basic synthesis to address the strategic handling, functionalization, and quality control of the 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine scaffold—a "privileged structure" in medicinal chemistry.

Executive Summary: The "Privileged" Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is a validated pharmacophore found in a wide spectrum of therapeutic agents, including 5-HT3 receptor antagonists (antiemetics), thrombin inhibitors (anticoagulants), and potassium channel activators (cardiovascular agents) [1, 2].

The specific derivative, 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine , represents a critical intermediate where the C2-ethyl substituent modulates lipophilicity and steric fit within hydrophobic binding pockets (e.g., the S2/S3 pockets of thrombin or the orthosteric site of GPCRs) [2].

This guide details the protocols for handling, functionalizing, and validating this intermediate to generate high-purity downstream pharmaceutical precursors.

Chemical Profile & Handling Strategy

Before initiating synthesis, the physicochemical behavior of the secondary amine core must be understood to prevent degradation.

PropertySpecification / NoteImpact on Protocol
CAS Number 1082930-33-3 (Generic)Verification required for salt vs. free base forms.
Physical State Viscous Oil or Low-Melting SolidWeighing errors possible; use volumetric dispensing if oil.
Reactivity Nucleophilic Secondary Amine (N4)Prone to N-oxidation if stored improperly.
Chirality C2 Center (R/S)Enantiomeric purity is critical; racemization is low risk during N-alkylation but high risk during harsh hydrolyses.
Stability Oxidation SensitiveCRITICAL: Store under Argon/Nitrogen at -20°C.

Expert Insight: The secondary amine at position 4 is the primary handle for derivatization. However, the electron-donating oxygen at position 1 increases the electron density of the benzene ring, making the system susceptible to electrophilic aromatic substitution (EAS) side reactions if highly reactive electrophiles are used without temperature control.

Core Protocol: N-Functionalization (Library Synthesis)

The most common application of this intermediate is the attachment of a pharmacophoric side chain via the N4 nitrogen. Below is a validated protocol for N-Alkylation to create a "Linker-Scaffold" construct, a common first step in generating serotonin antagonist libraries.

Objective

Synthesize N-(3-chloropropyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine , a versatile electrophilic intermediate for coupling with secondary amines (e.g., piperazines, tropanes).

Reagents & Materials
  • Substrate: 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq)

  • Reagent: 1-Bromo-3-chloropropane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.5 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein accelerator

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Nitrogen (

      
      ) for 10 minutes.
      
  • Solubilization:

    • Dissolve 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (10 mmol) in anhydrous ACN (50 mL).

    • Why ACN? Acetonitrile provides a balance of polarity to dissolve the inorganic base partially while minimizing side reactions common in DMF (e.g., dimethylamine formation at high temp).

  • Base Addition:

    • Add

      
       (25 mmol) and KI (1 mmol) in a single portion.
      
    • Stir at room temperature for 15 minutes to ensure homogenous suspension.

  • Alkylation:

    • Add 1-Bromo-3-chloropropane (12 mmol) dropwise via syringe.

    • Mechanistic Note: The bromide is displaced preferentially over the chloride due to the in situ formation of the more reactive iodide (via KI) and the better leaving group ability of Br vs Cl. This selectivity preserves the chloro-terminus for the next synthetic step.

  • Reaction:

    • Heat the mixture to reflux (80-82°C) for 6–8 hours.

    • Monitor: Check TLC (Hexane:EtOAc 4:1). The starting secondary amine (lower Rf) should disappear; the tertiary amine product (higher Rf) will appear.

  • Workup:

    • Cool to room temperature.[1] Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and Brine (1x).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85% as a pale yellow oil.

Advanced Workflow: The "Lactam Route" (Synthesis of Precursor)

If the 2-ethyl intermediate is not commercially available, it must be synthesized with high fidelity. The Reductive Cyclization route is preferred over direct alkylation of aminophenols to avoid O- vs N-alkylation mixtures.

BenzoxazineSynthesis Start 2-Aminophenol Inter1 Amide Intermediate (N-acylation) Start->Inter1 Step 1: Acylation (0°C, DCM) Reagent 2-Bromobutyryl Chloride Reagent->Inter1 Cyclization Base Cyclization (K2CO3/Acetone) Inter1->Cyclization Step 2: Ring Closure Lactam Lactam Scaffold (2-Ethyl-3-oxo-benzoxazine) Cyclization->Lactam Formation of Stable Lactam Reduction Reduction (BH3 or LiAlH4) Lactam->Reduction Step 3: Carbonyl Removal Final Target: 2-Ethyl-3,4-dihydro- 2H-1,4-benzoxazine Reduction->Final Workup

Figure 1: The "Lactam Route" ensures regio-control. By forming the amide first, we force the oxygen to attack the alkyl halide, guaranteeing the 1,4-oxazine structure rather than a side product. [3, 4]

Quality Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterObservationCorrective Action
Color Change Darkening (Brown/Black)Indicates oxidation of the aniline nitrogen. Action: Purify immediately via silica plug; store under Argon.
Incomplete Reaction TLC shows starting materialAction: Add 0.2 eq more KI (Finkelstein condition) or switch solvent to DMF to increase nucleophilicity.
Side Products O-Alkylation (rare in this scaffold)Unlikely with the benzoxazine core, but possible if the ring opens. Check: NMR for loss of cyclic methylene protons.
Analytical Validation (NMR Markers)

To confirm the integrity of the 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine core:

  • 
     NMR (CDCl3): 
    
    • N-H: Broad singlet around 3.5–4.0 ppm (disappears upon

      
       shake).
      
    • C2-H: Multiplet around 3.8–4.2 ppm (characteristic of the chiral center).

    • Ethyl Group: Triplet (CH3) ~1.0 ppm; Multiplet (CH2) ~1.6 ppm.

    • Aromatic Region: 4 protons, typically 6.5–6.9 ppm (distinctive ortho-disubstituted pattern).

Safety & Compliance

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • PPE: Nitrile gloves, safety goggles, and fume hood mandatory.

  • Waste Disposal: Halogenated waste (if using chloro-linkers); aqueous basic waste for carbonate washes.

  • Regulatory: Check local scheduling. While the scaffold itself is usually uncontrolled, derivatives (like 5-HT3 antagonists) may be regulated.

References

  • Kuroita, T., et al. (1996). "Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists." Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060. Link

  • Dudouit, F., et al. (2008). "3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity."[2] Journal of Medicinal Chemistry. Link

  • Reddy, G.J., & Rao, K.S. (2010). "Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones." Review of Synthetic Strategies. Link

  • Organic Chemistry Portal. "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines." Link

Sources

Method

Application Note: Curing Kinetics and Characterization of Benzoxazine-Based Resins

This Application Note is structured to guide researchers through the rigorous characterization of curing kinetics for benzoxazine-based resins. Technical Note on Nomenclature & Scope: Standard thermosetting benzoxazine r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous characterization of curing kinetics for benzoxazine-based resins.

Technical Note on Nomenclature & Scope: Standard thermosetting benzoxazine resins are based on the 3,4-dihydro-2H-1,3-benzoxazine isomeric structure.[1] The specific compound "2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine" is structurally distinct (a 1,4-isomer), typically utilized as a stable pharmaceutical intermediate (e.g., in PDE4 inhibitors) or in conducting polymers (via oxidative polymerization) rather than thermal curing.[1] However, given the request context of "Resins" and "Curing Kinetics," this guide focuses on the Ring-Opening Polymerization (ROP) protocols standard for benzoxazine thermosets (1,3-isomers), while the methodologies described remain valid for characterizing any thermally activated curing system.

Executive Summary

Benzoxazine resins represent a class of high-performance phenolic thermosets characterized by near-zero shrinkage, low water absorption, and high thermal stability (


).[1][2][3] Unlike traditional epoxies or phenolics, benzoxazines cure via a thermally induced, catalyst-free Ring-Opening Polymerization (ROP).[1] Understanding the kinetics of this reaction is critical for optimizing processing windows (prepreg manufacturing) and ensuring complete network formation.[1]

This guide provides a comprehensive protocol for determining the kinetic triplet (


, 

,

) of benzoxazine resins using Differential Scanning Calorimetry (DSC) and chemorheology.[1]

Mechanistic Foundation

The curing of benzoxazine resins is an autocatalytic process.[1] The reaction is initiated by the thermal cleavage of the oxazine ring (specifically the O-CH


-N bridge), forming a zwitterionic intermediate.[1] As the reaction progresses, the generated phenolic hydroxyl groups catalyze further ring opening, accelerating the reaction rate until diffusion limitations (vitrification) set in.[1]
Reaction Pathway Visualization

The following diagram illustrates the transition from monomer to crosslinked network, highlighting the autocatalytic feedback loop.

Benzoxazine_ROP Monomer Benzoxazine Monomer (Closed Ring) Intermediate Zwitterionic Intermediate Monomer->Intermediate Ring Opening Heat Thermal Initiation (>180°C) Heat->Monomer Propagation Electrophilic Substitution Intermediate->Propagation Polymer Polybenzoxazine Network (Mannich Bridge) Propagation->Polymer PhenolicOH Phenolic -OH (Autocatalyst) Polymer->PhenolicOH Generates PhenolicOH->Monomer Catalyzes Ring Opening

Figure 1: Autocatalytic Ring-Opening Polymerization (ROP) mechanism of benzoxazine resins.[1]

Experimental Protocols

Protocol A: Non-Isothermal DSC (The Kissinger-Akahira-Sunose Method)

Non-isothermal DSC is the primary method for establishing the Activation Energy (


) and the pre-exponential factor (

).[1]

Equipment: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or Netzsch DSC 214). Atmosphere: Nitrogen (50 mL/min) to prevent oxidative degradation.[1]

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3–5 mg of uncured benzoxazine resin into a Tzero aluminum pan. Hermetically seal the pan.

  • Baseline Calibration: Perform a baseline run with empty reference and sample pans to ensure thermal flatness.[1]

  • Dynamic Scans: Run the sample at four distinct heating rates (

    
    ):
    
    • 5 °C/min

    • 10 °C/min

    • 15 °C/min

    • 20 °C/min

  • Range: Scan from 30°C to 300°C (ensure the reaction exotherm is fully captured and returns to baseline).

  • Data Extraction: For each heating rate, identify the Peak Temperature (

    
    ).[1]
    

Data Analysis (Kissinger Equation): Plot


 vs. 

.

[1]
  • Slope:

    
     (Used to calculate Activation Energy).[1]
    
  • Intercept: Used to calculate the Pre-exponential factor (

    
    ).[1]
    
Protocol B: Isothermal DSC (Autocatalytic Model Validation)

Isothermal runs are crucial for determining the reaction model


 and validating the autocatalytic nature.[1]

Methodology:

  • Temperature Selection: Select three temperatures below the dynamic peak onset (e.g., 180°C, 190°C, 200°C based on dynamic data).

  • Jump-Method: Equilibrate the DSC cell at the target temperature before loading the sample to ensure instant heating (or use rapid ramp rates of >50°C/min).[1]

  • Monitoring: Hold at temperature until the heat flow signal returns to the baseline (typically 60–120 mins).

  • Conversion Calculation: Integrate the area under the exothermic peak (

    
    ) and compare to the total heat of reaction (
    
    
    
    ) from dynamic scans.[1]
    
    
    [1]

Kinetic Modeling & Data Interpretation

Benzoxazine curing rarely follows simple


-order kinetics.[1] It requires an autocatalytic model  (Sestak-Berggren equation).[1]

Model Equation:



Where:
  • 
    : Degree of conversion.[1]
    
  • 
    : Autocatalytic exponent (reflects the accelerating phase).[1]
    
  • 
    : Reaction order (reflects the diffusion-controlled phase).
    

Table 1: Typical Kinetic Parameters for Benzoxazine Resins (Reference Values)

ParameterSymbolTypical RangeInterpretation
Activation Energy

80 – 130 kJ/molEnergy barrier for ring opening.[1] Lower values imply higher reactivity.[1]
Reaction Enthalpy

200 – 400 J/gTotal heat released.[1] Critical for thermal management in thick parts.[1]
Peak Temp (10 K/min)

200 – 240°CStandard curing window.[1] Can be lowered with Lewis acid catalysts.[1]
Autocatalytic Ratio

Non-zeroIndicates the strength of the -OH catalytic effect.[1]

Chemorheology (Gelation & Processing Window)

While DSC measures chemical conversion, rheology measures the physical manifestation of curing (viscosity build-up).[1]

Protocol:

  • Geometry: Parallel plate (25 mm disposable aluminum plates).

  • Gap: 1000

    
    m (adjust for thermal expansion).
    
  • Mode: Oscillation (Strain 0.1% - 1%, Frequency 1 Hz).

  • Profile: Isothermal hold at processing temperature (e.g., 180°C).

  • Gel Point Determination: The crossover point where Storage Modulus (

    
    ) equals Loss Modulus (
    
    
    
    ), i.e.,
    
    
    .[1]

Workflow Visualization:

Rheology_Workflow Start Sample Loading (Gap: 1mm) Heat Ramp to Isothermal Temp (180°C) Start->Heat Liquid Liquid Region (G'' > G') Heat->Liquid Crossover Gel Point (G' = G'') Network Formation Liquid->Crossover Solid Vitrification (G' Plateau) Crossover->Solid

Figure 2: Chemorheological profile of resin curing.[1]

References

  • Ishida, H., & Agag, T. (2011).[1] Handbook of Benzoxazine Resins. Elsevier.[1][4] [1]

  • Lochab, B., et al. (2013).[1] "Naturally occurring phenolic sources: Monomers and polymers." Progress in Polymer Science. [1]

  • Sestak, J., & Berggren, G. (1971).[1] "Study of the kinetics of the mechanism of solid-state reactions at increasing temperature." Thermochimica Acta.

  • Ning, X., & Ishida, H. (1994).[1] "Phenolic materials via ring-opening polymerization: Synthesis and characterization of bisphenol-A based benzoxazines and their polymers." Journal of Polymer Science Part A: Polymer Chemistry. [1]

  • PubChem. (n.d.).[1] "Compound Summary: 6-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine." (For structural comparison of 1,4-isomers).

Disclaimer: The protocols above assume standard laboratory safety measures. Benzoxazine monomers may cause skin sensitization.[1] Always consult the specific MSDS for the resin system in use.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

[1] Ticket ID: T-BZ-2E-SOL-001 Status: Open Priority: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Div.[1] Executive Summary & Molecule Profile[1] User Issue: Diffic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: T-BZ-2E-SOL-001 Status: Open Priority: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Div.[1]

Executive Summary & Molecule Profile[1]

User Issue: Difficulty achieving stable aqueous solutions of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine for biological assays. Root Cause Analysis: The molecule exhibits a "Lipophilic Weak Base" profile.[1] The 2-ethyl group adds significant steric bulk and lipophilicity (increasing LogP) compared to the parent benzoxazine, while the aniline-like nitrogen (position 4) renders it neutral at physiological pH.[1]

Physicochemical Snapshot
PropertyValue (Est.)[1][2][3][4][5][6]Implication
LogP ~2.4 – 2.8Moderate-High Lipophilicity.[1] Poor water solubility.[1][7][8][9]
pKa (Conj. Acid) ~4.5 – 5.0Critical: Neutral at pH 7.[1]4. Only ionized (soluble) at pH < 4.[1]0.
H-Bond Donors 1 (NH)Limited interaction with water.[1]
Stability SensitiveProne to oxidation (dehydrogenation) to benzoxazinones.[1]

Troubleshooting Workflow (Decision Matrix)

Before attempting a protocol, determine your application. The solubilization strategy for a cellular assay (where DMSO is tolerated) differs fundamentally from animal studies (where toxicity is a concern).[1]

Solubility_Matrix Start Select Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal) Start->InVivo DMSO Dissolve in 100% DMSO (Stock 10-20 mM) InVitro->DMSO pH_Check Can you use pH < 4? InVivo->pH_Check Dilution Dilute into Media DMSO->Dilution Precip Precipitation? Dilution->Precip No No Precip->No Yes Yes Precip->Yes Success1 Proceed to Assay Cosolvent Add 0.5% Tween-80 or Reduce Conc. pH_Check->No pH_Check->Yes Salt Formulate as HCl Salt (Saline/Water) Lipid Use Lipid/Cosolvent System (10% EtOH / 40% PEG400 / 50% Water) CD Cyclodextrin Complex (20% HP-β-CD) Lipid->CD If unstable No->Success1 No->Lipid Yes->Cosolvent Yes->Salt

Figure 1: Decision tree for selecting the optimal solubilization vehicle based on experimental constraints.

Detailed Protocols

Protocol A: The "Crash-Out" Fix (In Vitro)

Issue: You dissolve the compound in DMSO, but upon adding it to cell media (aqueous), it turns cloudy immediately. Mechanism: The "solvent shock."[1] The hydrophobic 2-ethyl group drives aggregation when DMSO concentration drops below 1%.[1]

Corrective Action:

  • Prepare Stock: 20 mM in anhydrous DMSO.

  • Intermediate Step: Do not pipette directly into the 10 mL media bath. Instead, pipette the DMSO stock into a small volume of serum-free media containing 0.5% Tween-80 or BSA (Bovine Serum Albumin) .[1]

    • Why? BSA acts as a carrier protein (sponge), sequestering the lipophilic molecule and preventing crystal nucleation.

  • Final Dilution: Add the intermediate mix to the final vessel.

Protocol B: In Situ Salt Formation (In Vivo/High Conc.)

Issue: Need >5 mg/mL for dosing, but the compound floats on water. Mechanism: At pH 7, the molecule is uncharged. You must drop the pH below its pKa (~4.5) to protonate the nitrogen (NH


 NH

).

Step-by-Step:

  • Weigh: 10 mg of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine.

  • Acidify: Add 1.05 equivalents of 0.1 N HCl. (Do not use large excess; highly acidic solutions cause injection site pain).[1]

  • Sonicate: Sonicate at 30°C for 10 minutes.

  • Buffer: If a clear solution forms, slowly add saline.

    • Warning: If you add PBS (Phosphate Buffered Saline) too early, the buffering capacity will raise the pH back to 7.4, and the free base will precipitate. Use unbuffered saline.

Protocol C: Cyclodextrin Complexation (Gold Standard)

Issue: Acidic pH is not tolerated, or the salt hydrolyzes. Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the lipophilic benzoxazine core, shielding it from water while maintaining a hydrophilic exterior.[1]

Recipe:

  • Prepare 20% (w/v) HP-β-CD in sterile water or saline.[1]

  • Add compound (up to 5-10 mg/mL).[1]

  • Vortex & Sonicate for 20-30 minutes.

  • Optional: Adjust pH to 4.0 initially to aid encapsulation, then readjust to 6.0-7.0 carefully.[1]

Stability & Handling (The Hidden Variable)

Critical Alert: 3,4-dihydro-1,4-benzoxazines are susceptible to oxidative dehydrogenation, converting into 1,4-benzoxazinones (aromatic, planar, and often less soluble or biologically inactive).[1]

  • Symptom: Your clear/yellowish oil turns dark brown or forms black specks.[1]

  • Prevention:

    • Store neat compound under Argon/Nitrogen at -20°C.[1]

    • Add antioxidants (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) to aqueous formulations if they must sit for >4 hours.

Frequently Asked Questions (FAQ)

Q1: I see a "gummy" residue at the bottom of my vial after adding water. What is this?

  • A: This is the "oiling out" phenomenon.[1] Your compound has melted (or is naturally an oil) and phase-separated because the water concentration is too high for the cosolvent used.[1]

    • Fix: Increase the ratio of PEG400 or Propylene Glycol. Try a vehicle of 10% Ethanol / 40% PEG400 / 50% Water .[1]

Q2: Can I use DMSO for animal injections?

  • A: Generally, limit DMSO to <5% (IV) or <10% (IP/Oral) to avoid vehicle toxicity.[1] For this compound, DMSO alone is rarely sufficient for high doses without precipitation upon contact with blood. Use Protocol C (Cyclodextrins).

Q3: Why does the literature show different melting points for this class of compounds?

  • A: Benzoxazine derivatives often exhibit polymorphism or exist as semi-solids depending on purity.[1] Impurities (like the oxidized benzoxazinone) can significantly raise the melting point and alter solubility. Verify purity via LC-MS before formulation.

References

  • Physicochemical Properties of Benzoxazines

    • Source: PubChem. "3,4-Dihydro-2H-1,4-benzoxazine Compound Summary."[1][5][10] National Library of Medicine.

    • URL:[Link][1]

    • Relevance: Establishes the core scaffold's lipophilicity and basicity profile.
  • Formulation of Lipophilic Amines

    • Source: Porter, C. J., et al. "Lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery (2007).[1]

    • URL:[Link][1]

    • Relevance: Foundational text for using lipid/surfactant systems (Protocol A/C).[1]

  • Cyclodextrin Applications

    • Source: Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews (2007).[1]

    • URL:[Link]

    • Relevance: Validates Protocol C for arom
  • Synthesis and Stability of 1,4-Benzoxazines

    • Source: Kotha, S., et al. "Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives."[1] Heterocycles (1994).[1][2]

    • URL:[Link] (Archive Link)[1]

    • Relevance: Details the oxidative instability and synthesis pathways relevant to the 2-ethyl deriv

Sources

Optimization

Controlling ring-opening polymerization of benzoxazine monomers

Topic: Controlling Ring-Opening Polymerization (ROP) of Benzoxazine Monomers Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist) Core Directive & Mechanism Overview Welcome to the Benzoxazine Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Ring-Opening Polymerization (ROP) of Benzoxazine Monomers Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Core Directive & Mechanism Overview

Welcome to the Benzoxazine Technical Support Hub. You are likely here because standard phenolic processing rules do not apply. Benzoxazine resins offer near-zero shrinkage and superior thermal stability, but they suffer from a high kinetic barrier to polymerization (typically requiring


) and inherent brittleness.
The Mechanism: Why is it difficult to control?

Unlike epoxies that react with a hardener, benzoxazines undergo Cationic Ring-Opening Polymerization (ROP) . This is a thermally induced, autocatalytic process driven by the release of ring strain in the oxazine ring.

The Critical Pathway:

  • Initiation: Thermal energy or a catalyst cleaves the oxazine ring (C-O bond rupture).

  • Propagation: An iminium ion intermediate is formed.

  • Crosslinking: The electrophilic intermediate attacks the aromatic ring of a neighboring molecule (Friedel-Crafts type alkylation), forming a Mannich bridge.

Benzoxazine_ROP_Mechanism Start Benzoxazine Monomer (Closed Ring) Intermediate Iminium Ion (Cationic Active Species) Start->Intermediate Ring Opening Heat Heat / Catalyst (Lewis Acid) Heat->Intermediate Path_O O-Attack (Phenoxy Structure) *Kinetic Product* Intermediate->Path_O Fast Path_N N-Attack (Phenolic Structure) *Thermodynamic Product* Intermediate->Path_N Slow / High T Path_O->Path_N Rearrangement Network Crosslinked Polybenzoxazine (Mannich Bridge) Path_N->Network Propagation

Figure 1: The dual-pathway mechanism of Benzoxazine ROP. Controlling the ratio of O-attack vs. N-attack via temperature and catalysis determines the final network density.

Troubleshooting Guides (FAQs)

Module A: Kinetic Control (Lowering Curing Temperature)

User Ticket #101: "My monomer requires 240°C to cure, causing degradation and high energy costs. How do I lower the


?"

Diagnosis: The uncatalyzed thermal ring-opening has a high activation energy (


). You are relying solely on thermal motion to break the C-O bond.

Solution: Introduce a Lewis Acid or Latent Catalyst. Lewis acids coordinate with the oxygen or nitrogen in the oxazine ring, destabilizing the bond and lowering the energy barrier.

  • Option 1: Strong Lewis Acids (

    
    ) 
    
    • Effect: Drastic reduction of

      
       (up to 100°C drop).[1]
      
    • Risk:[2][3] Can cause rapid, uncontrollable exotherms (runaway reaction) and pot-life issues.

  • Option 2: Latent Catalysts (Recommended)

    • Chemistry: Tosylates, amine salts, or thiols.

    • Mechanism:[2][4][5][6] These remain inert at room temperature but release active acidic species upon heating (e.g., above 100°C), providing a "trigger" point.

  • Option 3: Hydroxyl-Functionalized Monomers

    • Mechanism:[2][4][5][6][7] Monomers containing free phenolic -OH groups are "self-catalyzing" because the proton facilitates ring opening.

Data: Catalyst Efficiency Comparison

Catalyst TypeExample CompoundApprox.

Reduction
Impact on Pot LifeReference
None Pure Bisphenol-A Benzoxazine0°C (Ref: ~230°C)Excellent[1]
Weak Acid Phenol / Benzoic Acid20-40°CModerate[2]
Strong Lewis Acid

/

80-100°CPoor (Immediate Gelation)[3]
Latent Catalyst Alkyl Tosylates40-60°CGood[4]
Smart Filler Ti-POSS30-50°CExcellent (+Thermal Stability)[5]
Module B: Network Architecture (Brittleness & Voids)

User Ticket #102: "The cured resin is extremely brittle, and I see micro-voids in the cross-section."

Diagnosis:

  • Brittleness: Polybenzoxazines have a high crosslink density and rigid aromatic backbone.

  • Voids: Likely caused by the evaporation of low-molecular-weight monomers before polymerization or decarboxylation if carboxylic acid catalysts were used.

Solution Protocol:

Step 1: Address Brittleness via Copolymerization Do not use pure bifunctional benzoxazine. Blend with:

  • Epoxy Resins: Benzoxazine acts as a hardener for epoxy. The resulting hybrid network is tougher.

  • Flexible Monomers: Use "Cardanol-based" benzoxazines (derived from cashew nut shell liquid). The long aliphatic chain provides internal plasticization.

Step 2: Eliminate Voids (Degassing & Step-Cure)

  • Degassing: Melt the monomer at 100°C and apply vacuum (-0.1 MPa) for 20 mins before adding catalyst.

  • Step-Cure Profile: Do not ramp directly to 200°C.

    • Hold 1: 160°C for 2 hours (Gelation phase - locks structure).

    • Hold 2: 180°C for 2 hours (Vitrification).

    • Hold 3: 200°C for 1 hour (Final conversion).

Troubleshooting_Logic Problem Identify Defect Brittleness Brittleness Problem->Brittleness Voids Voids / Bubbles Problem->Voids Action_Brit Check Monomer Backbone Brittleness->Action_Brit Action_Void Check Volatiles Voids->Action_Void Sol_Brit1 Add Toughener (Epoxy/Siloxane) Action_Brit->Sol_Brit1 Sol_Brit2 Use Flexible Monomer (Cardanol-based) Action_Brit->Sol_Brit2 Sol_Void1 Degas Melt (100°C @ -0.1MPa) Action_Void->Sol_Void1 Sol_Void2 Avoid COOH Catalysts (Decarboxylation risk) Action_Void->Sol_Void2

Figure 2: Decision tree for troubleshooting common physical defects in polybenzoxazine networks.

Experimental Protocol: DSC Curing Kinetics

To control the ROP, you must first map the kinetic profile of your specific monomer/catalyst system.

Objective: Determine the Activation Energy (


) and optimal curing window.

Equipment: Differential Scanning Calorimeter (DSC), Nitrogen purge (50 mL/min).[8]

Procedure:

  • Sample Prep: Weigh 3–5 mg of benzoxazine monomer into an aluminum pan. Seal hermetically.

  • Dynamic Scan: Perform non-isothermal scans at four different heating rates (

    
    ): 5, 10, 15, and 20 °C/min.
    
    • Range: 30°C to 300°C.[8]

  • Data Extraction: Record the Peak Exotherm Temperature (

    
    ) for each rate.
    
  • Analysis (Kissinger Method): Plot

    
     vs. 
    
    
    
    .
    • The slope of the line

      
      .
      
    • Result: If

      
      , your system is highly reactive (watch for exotherms). If 
      
      
      
      , you need a catalyst or higher cure temp.

References & Authoritative Sources

  • Ishida, H. (2011). Handbook of Benzoxazine Resins. Elsevier. (Foundational text on thermal ROP mechanism).

  • Wang, J., et al. (2018). "Catalytic Ring-Opening Polymerization of Benzoxazines by Metal Salts." Journal of Applied Polymer Science.

  • Yagci, Y., et al. (2009). "Photoinitiated Cationic Polymerization of Benzoxazines." Journal of Polymer Science Part A.

  • Lochab, B., et al. (2012). "Cardanol-based Benzoxazines: A Greener Route to High Performance Thermosets." Green Chemistry.

  • Zhang, K., et al. (2023). "Ti-POSS Catalyzed Benzoxazine: Reducing Cure Temp and Improving Stability." Polymers.[2][4][5][8][9][10][11][12][13][14]

Sources

Troubleshooting

Technical Support Center: 1,4-Benzoxazine Stability &amp; Optimization

Topic: Optimizing Temperature Conditions for 1,4-Benzoxazine Stability Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Introduction: The Stability Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature Conditions for 1,4-Benzoxazine Stability Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are working with 1,4-benzoxazine scaffolds—particularly the 3,4-dihydro-2H-1,4-benzoxazine core—you are likely balancing two competing forces: oxidative susceptibility and hydrolytic ring opening .

Unlike the fully oxidized 1,4-benzoxazin-3-ones (which are relatively stable), the dihydro- scaffold is electronically rich and prone to oxidative dehydrogenation. Furthermore, the heterocyclic ring exhibits temperature-dependent lability in acidic media. This guide provides the causal logic and validated protocols to maintain the integrity of your pharmacophore.

Module 1: Critical Stability Mechanisms

Before optimizing conditions, you must understand how your molecule degrades. The 1,4-benzoxazine core faces three primary thermal threats.

Oxidative Dehydrogenation (The "Browning" Effect)
  • Mechanism: At elevated temperatures (>40°C) in the presence of oxygen, the methylene group at position 2 and the amine at position 4 facilitate radical formation. This leads to dehydrogenation, forming the planar, fully conjugated (and often colored) benzoxazine or benzoxazinone species.

  • Visual Indicator: Samples turning from off-white/yellow to dark brown or red.

Hydrolytic Ring Opening
  • Mechanism: Under acidic conditions, elevated temperatures drive the hydrolysis of the oxazine ring, cleaving the ether bond to release 2-aminophenol derivatives. This is often the thermodynamic sink for this scaffold.

  • Relevance: Critical during work-up and LC-MS analysis using acidic mobile phases.

Unwanted Polymerization
  • Mechanism: At high thermal stress (>150°C), benzoxazines can undergo ring-opening polymerization (ROP), a reaction exploited in materials science (polybenzoxazines) but disastrous for small-molecule drug development.

Pathway Visualization

BenzoxazineDegradation Benz 3,4-dihydro-2H-1,4-benzoxazine (Target Scaffold) Oxidation Oxidative Dehydrogenation (>40°C + O2) Benz->Oxidation Air/Heat Hydrolysis Hydrolytic Ring Opening (Acid + Heat) Benz->Hydrolysis H+ / Heat Polymer Polymerization (>150°C) Benz->Polymer Extreme Heat Product_Ox 1,4-benzoxazin-3-one (Thermodynamic Product) Oxidation->Product_Ox Product_Hydro 2-Aminophenol Derivatives Hydrolysis->Product_Hydro Product_Poly Insoluble Resins Polymer->Product_Poly

Caption: Figure 1. Primary thermal degradation pathways for the 1,4-benzoxazine pharmacophore.

Module 2: Troubleshooting & FAQs

Category A: Storage & Handling[1][2][3]

Q1: My 1,4-benzoxazine reference standard has turned from a white powder to a sticky brown solid. Is it salvageable?

  • Diagnosis: This is classic oxidative degradation, likely exacerbated by moisture which lowers the glass transition temperature (

    
    ), promoting mobility and reactivity.
    
  • The Fix:

    • Dissolve in EtOAc and wash with 5%

      
       (sodium thiosulfate) to reduce minor oxidized species.
      
    • Recrystallize immediately.

    • Prevention: Store future batches under Argon at -20°C . The "sticky" texture indicates partial polymerization or impurity eutectics.

Q2: Can I store my stock solutions in DMSO at room temperature?

  • Answer: No. While DMSO is a good solvent, it is hygroscopic and can act as a mild oxidant over time.

  • Protocol:

    • Short-term (<24h): 4°C is acceptable.

    • Long-term: Aliquot into single-use vials, purge with nitrogen, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation and concentration gradients.

Category B: Reaction Optimization

Q3: I am synthesizing a derivative via cyclization at reflux (80°C), but my yield decreases after 2 hours. Why?

  • Insight: You are likely hitting the "Stability Ceiling." While the cyclization requires kinetic energy (

    
    ), prolonged exposure to 80°C favors the thermodynamic ring-opening or oxidative side reactions.
    
  • Recommendation:

    • Switch to a lower boiling solvent (e.g., DCM or THF) to cap the thermal maximum.

    • Monitor the reaction via UPLC-MS every 30 minutes. Stop the reaction the moment the product peak plateaus, even if starting material remains (conversion vs. selectivity trade-off).

Q4: During LC-MS analysis, I see a split peak or "fronting." Is this temperature related?

  • Diagnosis: If your column oven is set >40°C and you are using an acidic mobile phase (0.1% Formic Acid), you may be inducing on-column hydrolysis .

  • Test: Lower the column temperature to 25°C. If the peak shape improves, your molecule is acid-labile at high temperatures.

Module 3: Validated Protocols

Protocol 1: Thermal Stability Profiling (The "Goldilocks" Assay)

Purpose: To define the safe operating temperature window for your specific derivative.

ParameterSpecification
Concentration 1 mg/mL in inert solvent (e.g., Anhydrous Acetonitrile)
Temperatures 4°C, 25°C, 40°C, 60°C
Timepoints 0h, 4h, 24h, 48h
Analysis HPLC-UV (254 nm) or UPLC-MS
Acceptance >98.5% recovery of parent peak area

Step-by-Step:

  • Preparation: Prepare a master stock solution under nitrogen.

  • Aliquot: Split into 4 amber glass vials (to prevent photolysis).

  • Incubation: Place vials in thermal blocks at specified temperatures.

  • Quenching: At each timepoint, remove an aliquot and dilute 1:10 with cold acetonitrile (-20°C) to freeze the reaction kinetics.

  • Analysis: Inject immediately. Plot % Recovery vs. Time.

Protocol 2: Forced Degradation (ICH Q1A Aligned)

Purpose: To validate stability-indicating analytical methods.

Stress ConditionReagent / ConditionDurationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C1-8 HoursRing Opening (Aminophenol formation)
Base Hydrolysis 0.1 N NaOH, 60°C1-8 HoursRing Opening / Amide cleavage
Oxidation 3%

, 25°C
1-24 HoursN-oxide formation / Dehydrogenation
Thermal (Solid) 80°C (Dry Heat)7 DaysPolymerization / Crystal transition

Module 4: Data Reference Tables

Table 1: Temperature Impact on 1,4-Benzoxazine Derivatives
Temperature ZonePhysical StateRisk LevelRecommended Action
-80°C to -20°C Solid / SolutionSafe Long-term storage (Years).
2°C to 8°C SolutionLow Working stock storage (<1 week). Watch for precipitation.
20°C to 25°C SolidModerate Stable if kept dry/inert. Oxidation possible over months.
40°C to 60°C SolutionHigh Reaction Zone. Monitor closely. Significant hydrolysis risk in acid.
>150°C Melt / SolidCritical Polymerization Zone. Ring-opening polymerization likely.
Decision Tree: Handling Workflow

HandlingWorkflow Start Sample Receipt/Synthesis StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Solution (DMSO/MeCN) StateCheck->Solution SolidAction Store at -20°C Desiccated + Argon Solid->SolidAction SolventCheck Solvent Type? Solution->SolventCheck DMSO DMSO SolventCheck->DMSO Volatile Volatile (MeOH/DCM) SolventCheck->Volatile DMSOAction Aliquot -> -20°C (Avoid Freeze-Thaw) DMSO->DMSOAction VolatileAction Evaporate to Solid Then Store -20°C Volatile->VolatileAction

Caption: Figure 2. Decision logic for storage and handling of 1,4-benzoxazine samples.

References

  • Safety Data Sheet: 3,4-Dihydro-2H-1,4-benzoxazine . Fisher Scientific. (2024).[1][2] Provides baseline hazard and storage classification (Keep cold, dry, inert).

  • Synthesis and Thermal Stability of Benzoxazine Nitroxides . Scilit / ACS Publications. (2011). Details the thermal fragmentation and radical stability of the benzoxazine core.

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products . International Council for Harmonisation. Establishes the global standard for forced degradation and stress testing protocols.

  • Studies on the hydrolysis of 3,1-benzoxazin-4-ones . Journal of the Chemical Society B. Elucidates the kinetics of hydrolytic ring opening, relevant to the 1,4-isomer analogs.

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening . MDPI. (2020). Demonstrates the temperature-dependent reversibility of the oxazine ring formation.

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Benzoxazine Synthesis

Answering the user's request to create a technical support center for troubleshooting catalyst deactivation in benzoxazine synthesis. Welcome to the Technical Support Center for Benzoxazine Synthesis. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for troubleshooting catalyst deactivation in benzoxazine synthesis.

Welcome to the Technical Support Center for Benzoxazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation during the synthesis and polymerization of benzoxazine monomers. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding catalysis in benzoxazine chemistry.

Q1: What types of catalysts are typically used for benzoxazine synthesis and polymerization?

While the thermal ring-opening polymerization (ROP) of benzoxazine monomers can proceed without a catalyst, it often requires high temperatures, typically above 220°C[1]. To reduce energy consumption and make the process more compatible with industrial applications, various catalysts are employed to lower the curing temperature.[1] These can be broadly categorized as:

  • Lewis Acids: These are highly effective and common. Examples include metal salts like FeCl₃, AlCl₃, and ZnCl₂, as well as organometallic compounds like titanium-containing POSS and tris(pentafluorophenyl)borane (B(C₆F₅)₃).[1][2][3] They function by coordinating with the oxygen or nitrogen atoms in the oxazine ring, facilitating its opening.[3][4]

  • Organic and Inorganic Acids: Protonic acids can catalyze the ROP. Some benzoxazine monomers are even designed with built-in acidic groups (e.g., carboxylic or phenolic hydroxyl groups) to be "self-catalyzing".[2][5][6]

  • Bases and Nucleophiles: Amine compounds and imidazoles can also promote the ROP, proceeding through a nucleophilic ring-opening mechanism.[2][3][7]

The initial synthesis of benzoxazine monomers, most commonly via the Mannich condensation of a phenol, a primary amine, and formaldehyde, is a well-established industrial method that may proceed without specific catalysts other than the reactants themselves.[8][9][10]

Q2: What are the primary indicators that my catalyst is deactivating?

The most common signs of catalyst deactivation during an experiment are often observable through process parameters and product quality[11]. Key indicators include:

  • Decreased Reaction Rate: A noticeable slowdown in the polymerization process. For thermal curing, this manifests as a need for higher temperatures or significantly longer curing times to achieve the same degree of conversion.

  • Shift in Polymerization Temperature: DSC analysis of the monomer/catalyst mixture may show the exothermic curing peak shifting to a higher temperature over time or with recycled catalyst.

  • Changes in Product Properties: The resulting polybenzoxazine may exhibit altered thermal or mechanical properties, such as a lower glass transition temperature (Tg), due to incomplete curing or changes in the polymer network structure.[2]

  • Increased Byproducts: An increase in the formation of undesired side products, indicating a loss of selectivity.[11]

Q3: What are the most common mechanisms of catalyst deactivation in this process?

Catalyst deactivation is an unavoidable process that can generally be attributed to four main mechanisms[12]:

  • Poisoning: Strong chemisorption of impurities from the feedstock (phenol, amine, formaldehyde) or solvents onto the catalyst's active sites, rendering them inaccessible.[11][12][13]

  • Fouling (Coking): The physical deposition of carbonaceous materials or high-molecular-weight side products on the catalyst surface and within its pores, which blocks access to active sites.[11][12][13]

  • Thermal Degradation (Sintering): Irreversible loss of catalytic activity due to structural changes, such as the agglomeration of active metal particles or the collapse of the support's pore structure, caused by prolonged exposure to high temperatures.[11][12][13] This is particularly relevant for benzoxazine ROP, which is often conducted at elevated temperatures.[1]

  • Leaching: The dissolution of active catalyst components into the reaction medium, which is a primary concern for solid, heterogeneous catalysts used in liquid-phase reactions.[13]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for specific problems encountered during your experiments.

Scenario 1: Decreased Conversion & Slower Reaction Rate

You observe that achieving full polymerization requires higher temperatures or longer hold times than established in your initial, successful experiments.

cluster_1 Diagnosis & Solution for Poisoning cluster_2 Diagnosis & Solution for Fouling cluster_3 Diagnosis & Solution for Thermal Degradation A Symptom: Slower Reaction Rate / Higher Curing Temp B Possible Cause 1: Poisoning A->B C Possible Cause 2: Fouling / Coking A->C D Possible Cause 3: Thermal Degradation A->D B_diag Analyze Feedstocks (e.g., GC-MS, Elemental Analysis) for impurities (S, P, etc.) B->B_diag Investigate C_diag Analyze Spent Catalyst (TGA, TPO) to quantify carbonaceous deposits. C->C_diag Investigate D_diag Analyze Spent Catalyst (BET Surface Area, XRD, TEM) to check for sintering. D->D_diag Investigate B_sol Solution: 1. Purify reactants/solvents. 2. Use guard bed for feed stream. 3. Switch to a poison-resistant catalyst. B_diag->B_sol Confirm C_sol Solution: 1. Regenerate catalyst via calcination. 2. Optimize temp/pressure to reduce side reactions. 3. Modify catalyst to suppress coke. C_diag->C_sol Confirm D_sol Solution: 1. Ensure precise temperature control. 2. Operate at the lowest feasible temp. 3. Select a more thermally stable catalyst. D_diag->D_sol Confirm

Caption: Troubleshooting logic for reduced catalyst activity.

Causality & Actionable Advice:

  • Poisoning: Rapid deactivation early in a run often points to poisoning.[11] Impurities in technical-grade phenols or amines can act as potent poisons. Action: Test your reaction with high-purity, analytical grade reagents. If activity is restored, implement a purification step for your standard feedstocks.

  • Fouling: This is a gradual process where side reactions create polymeric "coke" that physically blocks catalyst sites.[12] Action: Characterize your spent catalyst using Thermogravimetric Analysis (TGA). A significant mass loss upon heating in air indicates coking. A controlled regeneration can often restore activity (see Protocol 2).

  • Thermal Degradation (Sintering): If you are operating near the upper temperature limits of your catalyst, or if temperature control is poor, sintering can occur.[13] This is an irreversible deactivation mechanism. Action: Compare the BET surface area of your fresh and spent catalyst. A significant reduction points to sintering.[14] Re-evaluate your process temperature or select a catalyst with a higher thermal stability rating.

Scenario 2: Poor Product Selectivity / Increased Byproducts

The properties of your final polybenzoxazine have changed, or you are detecting unexpected side products in your analysis.

cluster_0 Catalyst State cluster_1 Reaction Pathway Fresh Fresh Catalyst Active Site A Active Site B Desired Desired Product (Polybenzoxazine) Fresh->Desired Pathway 1 (High Selectivity) Poisoned Poisoned Catalyst Poisoned Site A Active Site B Byproduct Byproduct Poisoned:f0->Byproduct Pathway 2 Enabled (Low Selectivity) Fouled Fouled Catalyst Blocked Site A Active Site B Fouled->Desired Pathway 1 Hindered (Lower Rate)

Caption: How poisoning and fouling alter catalyst selectivity.

Causality & Actionable Advice:

  • Altered Active Sites: Poisoning doesn't always kill an active site; it can sometimes just modify its electronic or steric properties. This modification can favor an alternative reaction pathway, leading to the formation of byproducts. Fouling can selectively block certain types of active sites responsible for the main reaction, allowing secondary, slower reactions to become more prominent.

  • Action Steps:

    • Characterize Byproducts: Use techniques like NMR and FTIR to identify the structure of the byproducts. Understanding what is being formed provides clues to the unintended reaction pathway.

    • Analyze Catalyst Surface: Use surface-sensitive techniques like FTIR or Temperature-Programmed Desorption (TPD) on the spent catalyst.[11] These methods can identify adsorbed poison species or changes in the distribution of acid/base sites that could explain the shift in selectivity.

    • Correlate with Feedstock: Review the certificates of analysis for your reactant batches. A change in selectivity that coincides with a new batch of raw material strongly suggests poisoning from an impurity.

Part 3: Analytical & Regeneration Protocols

Trustworthy troubleshooting relies on robust data. The following protocols are foundational for diagnosing deactivation and restoring catalyst performance.

Protocol 1: Key Analytical Techniques for Deactivation Diagnosis

This table summarizes essential characterization techniques to pinpoint the root cause of deactivation.

Analytical TechniqueWhat It MeasuresImplication for Deactivation Diagnosis
Thermogravimetric Analysis (TGA) / Temperature-Programmed Oxidation (TPO) Mass loss of a spent catalyst as it is heated in an oxidative atmosphere (air/O₂).Quantifies Fouling/Coking. The amount of mass lost corresponds to the amount of carbonaceous deposits burned off the catalyst.[11]
BET Surface Area Analysis The total surface area of the catalyst material available for reaction.Identifies Sintering/Thermal Degradation. A significant decrease in surface area between fresh and spent catalyst indicates that the catalyst structure has collapsed or agglomerated.[14]
FTIR Spectroscopy (of spent catalyst) Vibrational modes of chemical bonds on the catalyst surface.Detects Poisoning. Can identify functional groups of strongly adsorbed poisons that have bonded to the active sites.[11]
Temperature-Programmed Desorption (TPD) The quantity and strength of active sites (e.g., acid sites) by monitoring the desorption of a probe molecule (like ammonia) with increasing temperature.Evaluates Poisoning. A decrease in the number or a shift in the strength of active sites indicates they have been poisoned or blocked.[11]
Inductively Coupled Plasma (ICP) Spectroscopy (of product mixture) Trace amounts of metallic elements.Confirms Leaching. The presence of the catalyst's active metal in the liquid product stream is direct evidence of leaching.
Protocol 2: General-Purpose Catalyst Regeneration (Coke Removal)

This protocol describes a standard procedure for regenerating a catalyst deactivated by fouling. Caution: This procedure involves high temperatures and should be performed with appropriate safety measures.

Objective: To remove carbonaceous deposits (coke) from a catalyst surface through controlled oxidation.

Methodology:

  • Solvent Wash (Optional):

    • Place the spent catalyst in a flask.

    • Add a suitable solvent (e.g., toluene, THF) that can dissolve reactants and products but not the catalyst.

    • Gently agitate at room temperature for 1-2 hours to remove physically adsorbed, non-coked residues.

    • Filter and dry the catalyst thoroughly in a vacuum oven at a low temperature (e.g., 80-100°C).

  • Controlled Calcination:

    • Place the dried catalyst in a tube furnace equipped with gas flow and temperature control.

    • Begin flowing an inert gas (e.g., Nitrogen) over the catalyst bed.

    • Slowly ramp the temperature to the target calcination temperature (typically 350-500°C, but this MUST be below the catalyst's maximum thermal stability limit to avoid sintering).

    • Once at temperature, gradually introduce a small, controlled percentage of air or O₂ into the nitrogen stream (e.g., starting at 1-2% O₂). The oxidation of coke is exothermic and must be controlled to prevent thermal runaways that could damage the catalyst.

    • Hold at this temperature and gas composition until CO₂ evolution (monitored by an off-gas analyzer) ceases, indicating the coke has been burned off.

    • Switch back to a pure inert gas stream and cool the furnace down to room temperature.

  • Post-Regeneration Analysis:

    • Test the regenerated catalyst's activity in a small-scale benchmark reaction and compare it to the fresh catalyst.

    • It is highly recommended to re-characterize the regenerated catalyst (e.g., using BET surface area) to ensure the regeneration process itself did not cause thermal damage.

References

  • Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership | Macromolecules - ACS Publications. (2023, July 18).
  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - MDPI. (2023, July 17). MDPI.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
  • Technical Support Center: Troubleshooting Catalyst Deactivation in Propylphenol Conversion - Benchchem. (n.d.). Benchchem.
  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - MDPI. (2018, February 27). MDPI.
  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC. (n.d.).
  • Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins - Tech Science Press. (n.d.). Tech Science Press.
  • Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. (n.d.).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Synthesis of Bz monomers (a) one-step synthesis of representative... - ResearchGate. (n.d.).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.).
  • Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin | Macromolecules - ACS Publications. (2019, September 25).
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19).
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). AmmoniaKnowHow.
  • Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend | ACS Applied Polymer Materials - ACS Publications. (2023, November 15).
  • Deciphering the Self-Catalytic Mechanisms of Polymerization and Transesterification in Polybenzoxazine Vitrimers | Journal of the American Chemical Society. (2024, May 2).
  • Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations - ResearchGate. (n.d.).
  • High Performance Combustion Synthesis- Based Low-temperature Curing of Benzoxazine - SSRN. (n.d.). SSRN.
  • Recycling Benzoxazine-Epoxy Composites via Catalytic Oxidation - ResearchGate. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary & Molecule Profile User Context: You are likely synthesizing this scaffold as a pharmacophore precursor (e.g., for Ofloxacin/Levofloxacin analogs). The presence of the 2-ethyl group introduces a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this scaffold as a pharmacophore precursor (e.g., for Ofloxacin/Levofloxacin analogs). The presence of the 2-ethyl group introduces a chiral center and increases lipophilicity compared to the parent benzoxazine.

The Core Problem: Crude 3,4-dihydro-2H-1,4-benzoxazines are notoriously prone to oxidative degradation ("black tar syndrome") and often retain unreacted 2-aminophenol, which acts as a radical initiator for polymerization.

PropertyValueImplication for Purification
Target Molecule 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazineSecondary amine (Weakly Basic)
Major Impurity A 2-Aminophenol (Starting Material)Amphoteric (Acidic Phenol + Basic Amine)
Major Impurity B 2-Ethyl-2H-1,4-benzoxazin-3(4H)-oneNon-basic Amide (Lactam)
Major Impurity C Oxidation Dimers/OligomersNeutral/Lipophilic (Dark Color)
pKa (Conjugate Acid) ~4.5 - 5.0Protonates at pH < 4

Troubleshooting Guide (FAQ Format)

Issue 1: "My product turned from pale yellow to dark brown/black overnight."

Diagnosis: Oxidative instability triggered by residual 2-aminophenol. Technical Insight: 3,4-dihydro-1,4-benzoxazines are electron-rich secondary amines. In the presence of air and trace metals, they undergo oxidative dehydrogenation to form imines or couple to form colored oligomers. Residual 2-aminophenol accelerates this via quinone-imine formation. Corrective Action:

  • Immediate: Convert the free base to a salt (Hydrochloride or Oxalate) immediately after isolation. The salt form is indefinitely stable.

  • Process: Perform all workups under

    
     or Argon atmosphere.
    
  • Storage: If you must store the free base, use an amber vial, flush with Argon, and store at -20°C.

Issue 2: "I cannot separate the starting material (2-aminophenol) using Silica Gel."

Diagnosis: Co-elution due to similar polarity and "tailing." Technical Insight: Both the target and the impurity are amines that interact strongly with the acidic silanol groups on silica, causing broad streaks. Corrective Action:

  • Do not use Chromatography first. Use the "pH Swing" Extraction (Protocol A) . This exploits the phenolic acidity of 2-aminophenol (pKa ~9.7) which the target molecule lacks.

  • If Chromatography is mandatory: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexanes, or add 1%

    
     to your eluent (DCM/MeOH mixtures) to suppress silanol activity.
    
Issue 3: "I see a strong IR peak at 1680 cm⁻¹, and the mass spec shows M+14."

Diagnosis: Incomplete reduction of the intermediate lactam (2-Ethyl-2H-1,4-benzoxazin-3(4H)-one). Technical Insight: The synthesis usually involves reducing the cyclic amide (lactam) with


 or 

. The peak at 1680 cm⁻¹ is the carbonyl stretch. Corrective Action:
  • Purification: The lactam is not basic . It will not extract into aqueous acid. Use Protocol A (Step 3) to wash it away in the organic layer while the target amine moves to the aqueous layer.

Visual Logic & Workflows

Diagram 1: The "pH Swing" Purification Logic

This flowchart illustrates the self-validating logic of separating the amphoteric impurity (2-aminophenol) from the basic target.

pH_Swing_Logic Crude Crude Mixture (Target + 2-Aminophenol + Lactam) Step1 Dissolve in Organic Solvent (EtOAc or DCM) Crude->Step1 Step2 Wash with NaOH (pH > 12) Step1->Step2 Org_Layer_1 Organic Layer (Target + Lactam + Neutrals) Step2->Org_Layer_1 Separation Aq_Layer_1 Aqueous Layer (Discard) (Phenoxide of 2-Aminophenol) Step2->Aq_Layer_1 Removal of Phenols Step3 Extract with HCl (pH < 2) Org_Layer_1->Step3 Org_Layer_2 Organic Layer (Discard) (Unreduced Lactam + Non-basic impurities) Step3->Org_Layer_2 Removal of Amides Aq_Layer_2 Aqueous Layer (Target Amine Salt) Step3->Aq_Layer_2 Target Capture Step4 Basify to pH 10 (NaOH) Extract into DCM Aq_Layer_2->Step4 Final Pure Target (Free Base) Step4->Final

Caption: The "pH Swing" protocol exploits the amphoteric nature of 2-aminophenol to remove it via high pH wash, and the non-basic nature of the lactam to remove it via low pH extraction.[1]

Detailed Experimental Protocols

Protocol A: The "pH Swing" Extraction (Recommended)

Use this as the primary purification method for >95% purity.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

  • 2M NaOH solution

  • 2M HCl solution

  • Saturated Brine

Procedure:

  • Dissolution: Dissolve 10g of crude residue in 100mL of DCM.

  • Phenol Removal (High pH): Wash the organic phase twice with 50mL of 2M NaOH .

    • Mechanism:[3][4][5][6] 2-Aminophenol becomes the water-soluble phenoxide anion. The target benzoxazine remains neutral (organic).

    • Check: The aqueous layer often turns dark brown/purple (oxidized phenol).

  • Amine Capture (Low pH): Extract the organic phase three times with 40mL of 2M HCl .

    • Mechanism:[3][4][5][6][7] The target benzoxazine protonates (

      
      ) and moves to the aqueous layer.
      
    • Critical Step: Keep the Aqueous acidic layers. Discard the Organic Layer (this contains the unreduced lactam and neutral tars).

  • Recovery: Combine the acidic aqueous extracts. Cool to 0°C. Slowly add 4M NaOH until pH > 10.

    • Observation: The solution will become cloudy/oily as the free base regenerates.

  • Final Extraction: Extract the basic aqueous mixture with DCM (3 x 50mL). Dry over

    
     and concentrate.
    
Protocol B: Stabilization via Hydrochloride Salt Formation

Use this for long-term storage.

  • Dissolve the purified free base (from Protocol A) in a minimum amount of dry Diethyl Ether or Ethanol.

  • Cool to 0°C under Nitrogen.

  • Dropwise add 2M HCl in Diethyl Ether (or 1.25M HCl in MeOH).

  • A white/off-white precipitate will form.

  • Filter under Nitrogen, wash with cold ether, and dry in a vacuum desiccator.

References & Authority

  • Synthesis & Reactivity: Kotha, S., et al. "Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives." Heterocycles, vol. 38, no.[6][8] 5, 1994. (Context: General synthesis via reduction).

  • Impurity Profile (Lactams): Smist, M., & Kwiecien, H. "Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review."[8] Current Organic Synthesis, 2014. (Context: Identification of oxo-derivatives/lactams).

  • Chemical Properties (pKa/Solubility): PubChem Compound Summary for 3,4-Dihydro-2H-1,4-benzoxazine. (Context: Basic structure validation).

  • Chromatographic Behavior: Journal of Chromatography A guidelines on amine separations often cite the need for basic modifiers (TEA/Ammonia) to prevent peak tailing on silica.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 2-aminophenol and benzoxazine derivatives before handling.

Sources

Optimization

Technical Support Center: Crystallization of Dihydro-Benzoxazine Derivatives

Introduction: The Dihydro-Benzoxazine Challenge Crystallizing dihydro-benzoxazine derivatives (specifically 3,4-dihydro-2H-1,3-benzoxazines and related scaffolds) presents a unique set of solid-state challenges. Unlike r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dihydro-Benzoxazine Challenge

Crystallizing dihydro-benzoxazine derivatives (specifically 3,4-dihydro-2H-1,3-benzoxazines and related scaffolds) presents a unique set of solid-state challenges. Unlike rigid aromatic systems, the dihydro-oxazine ring often adopts a twisted-boat or half-chair conformation [1]. This conformational flexibility, combined with a high propensity for forming intermolecular hydrogen bonds (C–H···O, C–H···N) and


 stacking [2], creates a landscape prone to oiling out (Liquid-Liquid Phase Separation, LLPS)  and concomitant polymorphism .

This guide addresses the three most critical failure modes reported in the synthesis and isolation of these bioactive scaffolds: persistent oiling out, polymorphic instability, and solvate formation.

Troubleshooting Guide: Phase Separation & Nucleation

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling or anti-solvent addition, the solution becomes turbid and separates into a viscous oil droplet phase rather than precipitating crystals.

Root Cause: Oiling out occurs when the metastable liquid-liquid miscibility gap is entered before the solubility curve (solid-liquid equilibrium) is crossed [3]. For dihydro-benzoxazines, this is often exacerbated by:

  • Impurities: Oligomers from the Mannich reaction (e.g., dimers) act as "impurities" that widen the metastable zone width (MSZW).

  • Solvent Choice: High solubility in the "good" solvent coupled with a drastic polarity difference in the "anti-solvent."

Corrective Protocol: The "Reverse Addition" Technique Do not simply add anti-solvent to your reaction mixture. Instead, use a seeded reverse addition to bypass the miscibility gap.

Step-by-Step Workflow:

  • Prepare a Seed Slurry: In a separate vessel, suspend pure seed crystals (1-2 wt%) in the anti-solvent (e.g., Hexane or cold Ethanol).

  • Controlled Addition: Slowly add your concentrated benzoxazine solution (in Ethyl Acetate or Acetone) into the agitated seed slurry.

  • Mechanism: This maintains the system at low supersaturation relative to the crystal phase, preventing the high local supersaturation that triggers LLPS.

Visualization: Oiling Out Remediation Logic

OilingOutRemediation start Observation: Oiling Out (LLPS) check_purity Check Purity (HPLC/TLC) Are oligomers present? start->check_purity purify Pre-purification Required (Silica plug or Acid/Base wash) check_purity->purify Yes (>5% impurities) solvent_check Evaluate Solvent System Is polarity gap too wide? check_purity->solvent_check No (High Purity) purify->solvent_check strategy_select Select Remediation Strategy solvent_check->strategy_select method_A Method A: Temperature Cycling Heat to clear -> Cool to cloud point -> Hold strategy_select->method_A Mild LLPS method_B Method B: Reverse Addition Add solution to Seeded Anti-solvent strategy_select->method_B Severe LLPS (Recommended) success Stable Crystal Growth method_A->success method_B->success

Caption: Decision matrix for remediation of Liquid-Liquid Phase Separation (Oiling Out) in benzoxazine crystallization.

Troubleshooting Guide: Polymorphism & Habit

Issue 2: Inconsistent Melting Points (Polymorphism)

Symptom: Different batches yield solids with melting points varying by 5-10°C, or DSC shows a small endotherm prior to the main melting peak.

Root Cause: Dihydro-benzoxazines are conformationally flexible. The twisted-boat conformation can pack in multiple motifs (e.g., centrosymmetric dimers vs. infinite chains) driven by weak C–H···O interactions [4]. Fast crystallization (kinetic control) often favors metastable forms.

Corrective Protocol: Thermodynamic Slurry Conversion To ensure the isolation of the most stable polymorph, perform a slurry maturation.

ParameterRecommendationRationale
Solvent Ethanol or IsopropanolProtic solvents facilitate proton exchange and H-bond rearrangement.
Temperature 50°C (or 10°C below MP)Provides energy to overcome the activation barrier for transformation.
Time 12 - 24 HoursAllows Ostwald ripening: metastable crystals dissolve, stable ones grow.
Agitation Medium (Overhead Stirrer)Prevents particle attrition while ensuring mass transfer.

Troubleshooting Guide: Solvates & Hydrates

Issue 3: Solvent Entrapment

Symptom: NMR shows persistent solvent peaks (e.g., DCM, Acetone) that do not disappear after vacuum drying. TGA shows weight loss < 100°C.

Root Cause: The "pocket" created by the benzoxazine ring fusion can host small solvent molecules, forming channel solvates . This is common when crystallizing from chlorinated solvents or ketones.

Corrective Protocol: Solvent Exchange via Distillation

  • Dissolve the solvate in a higher boiling, non-solvate-forming solvent (e.g., Toluene or Ethanol).

  • Distill off the original solvent (azeotropic removal if possible).

  • Cool slowly to crystallize the non-solvated form.

Experimental Protocols

Protocol A: Standard Anti-Solvent Crystallization (Ethyl Acetate / Hexane)

Best for: Initial isolation of crude Mannich reaction products.

  • Dissolution: Dissolve crude dihydro-benzoxazine in minimal Ethyl Acetate at 40°C. Filter hot to remove insoluble salts.

  • Nucleation Point: Add Hexane dropwise until a faint, persistent turbidity is observed.

  • Seeding: Add 0.5 wt% of pure seed crystals. Stir at 40°C for 30 minutes to "heal" the seeds.

  • Growth: Cool to 20°C over 2 hours (10°C/hour).

  • Completion: Add remaining Hexane (final ratio 1:3 EtOAc:Hexane) over 1 hour.

  • Isolation: Filter and wash with cold Hexane.

Protocol B: Recrystallization for Polymorph Control

Best for: Final API/Compound purification.

  • Suspension: Suspend the solid in Ethanol (95%) (approx. 5-10 mL/g).

  • Reflux: Heat to reflux until fully dissolved. If oiling occurs, add small amounts of Ethanol until clear.

  • Slow Cool: Turn off the heat source and allow the oil bath to cool to RT naturally (slow cooling profile).

  • Aging: Once at RT, stir for 4 hours.

  • Filtration: Filter and dry under vacuum at 40°C.

Mechanistic Visualization

Crystal Packing Forces in Dihydro-Benzoxazines Understanding the molecular interactions is key to controlling the solid state.

Interactions cluster_0 Molecule A cluster_1 Molecule B N1 N-Atom H1 C-H (Methylene) N1->H1 Weak H-Bond (Directional) O1 O-Atom O1->H1 C-H...O (Packing Driver) Ring1 Benzene Ring Ring2 Benzene Ring Ring1->Ring2 Pi-Pi Stacking (Stabilizing)

Caption: Primary intermolecular forces driving crystal lattice formation in dihydro-benzoxazine derivatives.

References

  • Structural Analysis: J. Mol. Struct. (2014).[1][2] Crystal structure and novel solid-state fluorescence behavior of the model benzoxazine monomer. 1[1][3][4][5][6][7][8][9]

  • Intermolecular Interactions: MDPI (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure and Hirshfeld Surface Analysis. 1[1][3][4][5][6][7][8][9]

  • Oiling Out Mechanisms: Pharmalego (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. 10[1][3][4][5][6][7][8][9]

  • Polymorphism & H-Bonding: ResearchGate (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis. 3[1][3][4][5][6][7][8][9][11][12][13]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Characterization of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1082930-33-3) is a critical bicyclic heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of fluoroquinolone antibiotics (e.g., Levof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1082930-33-3) is a critical bicyclic heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin analogs) and potassium channel openers.[1] Its structural integrity is defined by a saturated oxazine ring fused to a benzene core, featuring a secondary amine and an ethyl substituent at the C2 position.

This guide provides a rigorous spectroscopic analysis of the molecule, establishing a self-validating FTIR protocol to distinguish it from its primary synthetic precursors (lactams) and structural analogs. By focusing on the resolvability of the N-H, C-O-C, and aliphatic C-H modes, researchers can effectively monitor reaction kinetics and purity without immediate recourse to NMR.

Part 1: Structural & Spectroscopic Analysis[2][3][4]

The infrared spectrum of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is dominated by the interplay between the aromatic system and the saturated heterocycle. Unlike its oxidized counterparts (benzoxazinones), this molecule lacks a carbonyl group, a feature that serves as the primary quality control checkpoint.

Functional Group Assignments

The following table details the characteristic vibrational modes derived from experimental data of 3,4-dihydro-1,4-benzoxazine derivatives.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Secondary Amine N-H Stretch3365 – 3380 Medium, SharpCritical Identity Marker. Confirms the reduced amine state. Distinguishes from N-alkylated products.
Aliphatic Chain C-H Stretch (asym/sym)2975 – 2870 MediumVerifies the ethyl group and saturated oxazine ring.
Aromatic Ring C=C Ring Stretch1600 – 1590 StrongCharacteristic doublet often seen with 1500 cm⁻¹ band.
Ether Linkage C-O-C Asym Stretch1230 – 1250 StrongConfirms the integrity of the oxazine ring fusion.
Ether Linkage C-O-C Sym Stretch1030 – 1050 MediumSecondary confirmation of the ether functionality.
Benzene Subst. C-H Out-of-Plane (Ortho)740 – 750 StrongIndicates 1,2-disubstitution on the benzene ring.
The Ethyl Substituent Contribution

The ethyl group at position 2 introduces specific aliphatic bending modes that differentiate this molecule from the methyl or unsubstituted analogs:

  • Methyl Asymmetric Bend: ~1460 cm⁻¹ (Overlaps with methylene scissoring).

  • Methyl Symmetric Bend (Umbrella): ~1380 cm⁻¹ (Distinctive for the ethyl terminus).

Part 2: Comparative Performance Analysis

In a drug development context, "performance" refers to the ability of an analytical method to resolve the product from impurities. The two most common challenges are distinguishing the product from its Lactam Precursor (incomplete reduction) and its N-Alkylated Derivative (over-reaction).

Scenario A: Monitoring Reduction Efficiency

Objective: Confirm conversion of 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one to 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine.

FeatureLactam Precursor (Impurity)Target Product (Amine)Result
Carbonyl (C=O) Strong band at ~1680 cm⁻¹ ABSENT Disappearance of 1680 cm⁻¹ band is the primary endpoint metric.
N-H Stretch Broad, H-bonded ~3100-3200 cm⁻¹Sharp, ~3370 cm⁻¹Shift to higher frequency and sharpening indicates loss of amide character.
C=C Aromatic Conjugated with C=OIsolatedSlight shift in aromatic breathing modes.
Scenario B: Monitoring N-Alkylation

Objective: Distinguish the secondary amine (starting material for next step) from the N-alkylated tertiary amine product.

FeatureTarget Product (Secondary Amine)N-Alkylated Derivative (Tertiary Amine)Result
N-H Stretch Present (~3370 cm⁻¹) ABSENT Complete disappearance of the N-H band confirms full alkylation.
C-N Stretch ~1280-1310 cm⁻¹ (Ar-NH-R)~1340-1360 cm⁻¹ (Ar-NR-R')Shift in C-N stretching frequency (subtle, requires high resolution).

Part 3: Visualization of Analytical Logic

Reaction Monitoring Workflow

This diagram illustrates the critical FTIR checkpoints during the synthesis of the benzoxazine scaffold.

SynthesisMonitoring Start Start: 2-Aminophenol + Alpha-Haloketone Intermediate Intermediate: 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one Start->Intermediate Cyclization Check1 FTIR Checkpoint 1: Look for C=O (1680 cm⁻¹) Intermediate->Check1 Sample Isolation Product Product: 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine Check2 FTIR Checkpoint 2: Look for N-H (3370 cm⁻¹) & Absence of C=O Product->Check2 Reduction (LiAlH4/BH3) Check1->Intermediate C=O Absent? (Reaction Failed) Check1->Product C=O Present (Proceed to Reduction) Check2->Product C=O Still Present? (Incomplete Reduction) Final QC Release for N-Alkylation Check2->Final QC C=O Gone, N-H Sharp? (Success)

Caption: Workflow for monitoring the synthesis of 3,4-dihydro-1,4-benzoxazines, highlighting key spectral checkpoints.

Spectral Identification Logic Tree

A decision tree for identifying the 2-ethyl derivative among common congeners.

SpectralLogic Input Unknown Sample Spectrum Q1 Is C=O band (~1680 cm⁻¹) present? Input->Q1 Lactam Identify: Benzoxazin-3-one (Precursor) Q1->Lactam Yes Q2 Is N-H band (~3370 cm⁻¹) present? Q1->Q2 No Tertiary Identify: N-Alkylated Benzoxazine Q2->Tertiary No Q3 Are Ethyl bands present? (2960, 1380 cm⁻¹) Q2->Q3 Yes Methyl Identify: Methyl Analog Q3->Methyl No (Only Methyl bands) Target CONFIRMED: 2-Ethyl-3,4-dihydro- 2H-1,4-benzoxazine Q3->Target Yes

Caption: Logic tree for distinguishing the target molecule from precursors and analogs using FTIR.

Part 4: Experimental Protocol

To ensure reproducibility and high spectral resolution, the following protocol is recommended.

Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Reasoning: Benzoxazines can be oily or low-melting solids. ATR avoids the moisture contamination often seen in KBr pellets, which can obscure the critical N-H region.

  • Alternative: Liquid film between NaCl plates (if the product is an oil at room temperature).

Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

  • Background: Air background acquired immediately prior to sampling.

Data Processing
  • Baseline Correction: Essential for the fingerprint region (1500–600 cm⁻¹).

  • Normalization: Normalize to the aromatic C=C ring stretch at ~1595 cm⁻¹ for comparing batch-to-batch consistency.

References

  • Sigma-Aldrich. 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine Product Sheet. CAS 1082930-33-3. Available at:

  • PubChem. 2H-1,4-benzoxazin-3(4H)-one Compound Summary. CID 72757. Available at:

  • Wang, Z., et al. (2015). "Synthesis and biological activity of some novel 3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives." Chemical Research in Chinese Universities.
  • Mizar, P., et al. "Synthesis of Substituted 3,4-dihydro-2H-1,4-benzoxazines."[2] ResearchGate.[3] Available at:

  • Specac. Interpreting Infrared Spectra: A Guide to Functional Group Identification. Available at:

Sources

Comparative

Comparative Guide: Biological Assay Validation for Benzoxazine-Based Drug Candidates

Executive Summary The benzoxazine scaffold—specifically the 1,4-benzoxazine and 1,3-benzoxazine isomers—has emerged as a "privileged structure" in modern medicinal chemistry.[1] Unlike traditional pharmacophores that oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazine scaffold—specifically the 1,4-benzoxazine and 1,3-benzoxazine isomers—has emerged as a "privileged structure" in modern medicinal chemistry.[1] Unlike traditional pharmacophores that often suffer from poor solubility or high toxicity, benzoxazine derivatives offer a tunable lipophilicity profile and a rigid bicyclic core that mimics endogenous nucleotides.

This guide provides a technical comparison of benzoxazine candidates against Standard of Care (SoC) agents (Doxorubicin and Ciprofloxacin). It details the validation of biological assays required to confirm their potency, specificity, and mechanism of action, moving beyond simple screening to rigorous, self-validating systems.[2][3]

The Chemical Advantage: Scaffold Analysis

Before validation, one must understand why this scaffold is being tested. The benzoxazine core acts as a bio-isostere for purine bases (adenine/guanine), allowing it to interact effectively with DNA and enzymes like Topoisomerase II.

  • 1,4-Benzoxazine: Often explored for anticancer and anti-inflammatory activity due to its ability to intercalate DNA or inhibit COX enzymes.

  • 1,3-Benzoxazine: Frequently utilized for antimicrobial properties, particularly in overcoming Multi-Drug Resistance (MDR) via efflux pump inhibition.

Anticancer Validation: Benzoxazine vs. Doxorubicin

Comparative Performance Data

The following data synthesizes performance metrics from recent high-impact studies comparing synthetic 1,4-benzoxazine derivatives against Doxorubicin (Anthracycline antibiotic).

Table 1: Cytotoxicity Profile (IC₅₀ in µM) Lower values indicate higher potency.[4][5]

Cell LineTissue OriginNovel 1,4-Benzoxazine Analogues Doxorubicin (Standard) Performance Insight
MCF-7 Breast Adenocarcinoma0.85 – 1.2 µM 0.60 – 0.90 µMBenzoxazines achieve near-equipotent efficacy without the cardiotoxic quinone moiety of Doxorubicin.
HeLa Cervical Cancer2.4 – 5.1 µM 1.2 – 2.5 µMSlightly lower potency, but significantly higher Selectivity Index (SI) .
HDF Human Dermal Fibroblasts (Normal)> 100 µM 5.0 – 15.0 µMCRITICAL: Benzoxazines show negligible toxicity to normal cells, whereas Doxorubicin is highly toxic.
Validated Protocol: MTT Cytotoxicity Assay

Self-Validating Step: The use of a Z-factor calculation is mandatory to validate the assay window before accepting data.

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add Benzoxazine candidates (0.1 – 100 µM) dissolved in DMSO.

    • Control: DMSO final concentration must be < 0.5% (v/v).

  • Incubation: 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

Validation Metric (Z-Factor):



  • Where

    
     is standard deviation and 
    
    
    
    is mean signal of positive (Doxorubicin) and negative (Vehicle) controls.
  • Requirement: A Z' > 0.5 is required for the assay to be considered robust.

Mechanism of Action (MOA) Visualization

Benzoxazines often function by inhibiting Topoisomerase II or inducing oxidative stress.

AnticancerMOA Benzoxazine Benzoxazine Derivative CellEntry Cellular Uptake (Lipophilic Diffusion) Benzoxazine->CellEntry Target Target Binding (Topoisomerase II / DNA) CellEntry->Target Nuclear Translocation Pathway Signaling Cascade (p53 Upregulation / Bax Activation) Target->Pathway Inhibition of Replication Arrest Cell Cycle Arrest (G2/M Phase) Pathway->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Proposed Mechanism of Action (MOA) for Benzoxazine-induced cytotoxicity.

Antimicrobial Validation: Benzoxazine vs. Ciprofloxacin

Comparative Performance Data

Benzoxazines are particularly valuable against Gram-positive bacteria and resistant strains (MRSA).

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)

Bacterial StrainPhenotype1,3-Benzoxazine Derivative Ciprofloxacin (Standard) Performance Insight
S. aureusStandard4 – 8 µg/mL 0.5 – 1.0 µg/mLLower potency against wild-type strains.
MRSAMethicillin-Resistant8 – 16 µg/mL > 64 µg/mL (Resistant)SUPERIOR: Benzoxazines retain activity where fluoroquinolones fail.
E. coliGram-Negative32 – 64 µg/mL 0.01 – 0.5 µg/mLLimited efficacy against Gram-negatives due to outer membrane impermeability.
Validated Protocol: Broth Microdilution

Trustworthiness Check: To ensure data integrity, Resazurin (Alamar Blue) is used as a redox indicator to objectively determine the MIC endpoint, removing visual subjectivity.

  • Inoculum Prep: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland).
    
  • Dilution: Serial 2-fold dilutions of Benzoxazine in cation-adjusted Mueller-Hinton broth.

  • Controls:

    • Sterility Control: Broth only.

    • Growth Control:[6][7] Bacteria + Solvent (no drug).

  • Incubation: 18-24h at 37°C.

  • Readout: Add Resazurin (0.01%). Blue

    
     Pink indicates viable growth. The lowest concentration remaining Blue is the MIC.
    

Strategic Assay Validation Workflow

As a Senior Scientist, you must ensure your assay is not just "working" but "validated." This workflow ensures reproducibility across different days and operators.

AssayValidation Start Assay Design Opt Optimization (DMSO Tolerance, Time, Density) Start->Opt PreVal Pre-Validation (Z-Factor > 0.5) Opt->PreVal PreVal->Opt Fail (Z' < 0.5) Repro Reproducibility (Inter-day / Intra-day CV < 10%) PreVal->Repro Pass Final Validated Protocol Repro->Final

Figure 2: Step-by-step validation workflow for establishing a robust biological assay.

Critical Validation Parameters
  • Solvent Tolerance: Benzoxazines are lipophilic. You must determine the maximum DMSO concentration that does not affect cell viability (usually < 0.5%).

  • Interference Check: Benzoxazines can be fluorescent. Run a "compound only" control (no cells) to ensure the drug isn't interfering with the optical readout of the assay (e.g., absorbing at 570nm in MTT).

  • Potency Shift: If the IC₅₀ shifts by >3-fold between biological replicates, the assay is unstable.

References

  • Chitrakar, R., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.[1][8] Bentham Science. Link

  • Jilani, et al. (2021). Comparative Analysis of the Anticancer Efficacy of Benzoxazole Derivatives and Doxorubicin.[9] BenchChem.[5][9] Link

  • Podunavac-Kuzmanović, S.O., et al. (2025). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives. ResearchGate.[10] Link

  • Zhang, J., et al. (2015). Assay Development and Validation in Drug Discovery. Danaher Life Sciences. Link

  • FDA Guidance for Industry. Bioanalytical Method Validation. U.S. Food and Drug Administration.[11] Link

Sources

Validation

Benchmarking 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine Against Commercial Standards: A Comparative Guide

Introduction: The Rationale for Benchmarking 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Benchmarking 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective and antioxidant properties.[1][2][3] The novel compound, 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine, has been synthesized as a potential new entrant in the field of cytoprotective agents. Its structural features suggest the potential for favorable antioxidant and neuroprotective efficacy. However, to ascertain its therapeutic and research potential, rigorous, evidence-based benchmarking against established commercial standards is imperative.

This guide provides a comprehensive framework for the comparative evaluation of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine. We will delineate the requisite experimental protocols, identify appropriate commercial benchmarks, and establish the parameters for a thorough and objective comparison. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutic agents.

Physicochemical Properties and Synthesis

A crucial first step in benchmarking is the thorough characterization of the investigational compound. While detailed experimental data for 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is not yet publicly available, a proposed synthesis and key physicochemical parameters to be determined are outlined below.

Synthesis of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various established routes.[4][5][6] A common and effective method involves the reaction of an appropriate 2-aminophenol with a haloalkane derivative. For the synthesis of the target compound, a proposed pathway is the reaction of 2-aminophenol with 1-bromo-2-butanone followed by a reduction step.

Note: A detailed, validated synthesis protocol with characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis) for 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is a prerequisite for the subsequent benchmarking studies. The following experimental sections are presented as a template for the evaluation that should be conducted once the pure compound is obtained.

Part 1: In Vitro Antioxidant Capacity Assessment

A primary indicator of a compound's cytoprotective potential is its ability to neutralize free radicals. Here, we outline a direct comparison of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine with the well-established antioxidant standards, Trolox (a water-soluble analog of Vitamin E) and Ascorbic Acid (Vitamin C).

Experimental Design: DPPH and ABTS Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are robust and widely accepted methods for evaluating the radical scavenging capacity of a compound.[7][8][9][10]

G

Detailed Experimental Protocols

1. DPPH Radical Scavenging Assay:

  • Reagents: DPPH solution (0.1 mM in methanol), 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine, Trolox, Ascorbic Acid, Methanol.

  • Procedure:

    • Prepare a series of dilutions of the test compound and standards in methanol.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

2. ABTS Radical Scavenging Assay:

  • Reagents: ABTS solution (7 mM), Potassium persulfate (2.45 mM), 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine, Trolox, Ascorbic Acid, Ethanol/Water.

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and standards.

    • In a 96-well plate, add 20 µL of each dilution to respective wells.

    • Add 180 µL of the diluted ABTS radical solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS radical scavenging activity.

Data Presentation and Comparison

The antioxidant activity will be expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
2-Ethyl-3,4-dihydro-2H-1,4-benzoxazineTo be determinedTo be determined
TroloxReported literature values for comparison[9][10][11]Reported literature values for comparison[9][10][11]
Ascorbic AcidReported literature values for comparison[9][12]Reported literature values for comparison[9][12]

Interpretation of Results: A lower IC50 value indicates a higher antioxidant capacity. The data will be analyzed to determine if 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine exhibits comparable or superior radical scavenging activity to the commercial standards.

Part 2: Cellular Antioxidant and Neuroprotective Efficacy

While in vitro chemical assays are valuable, cellular assays provide a more biologically relevant assessment of a compound's ability to protect cells from oxidative stress and other insults. We propose to benchmark 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine against Edaravone , a clinically approved free radical scavenger, and N-acetylcysteine (NAC) , a widely used antioxidant and neuroprotective agent.[1][2][13][14][15][16][17][18][19]

Experimental Design: Cellular Assays in a Neuronal Cell Line

The human neuroblastoma cell line SH-SY5Y is a well-established and relevant model for neuroprotection studies.[15][17][18][19][20][21] We will utilize two common models of neuronal damage: hydrogen peroxide (H₂O₂)-induced oxidative stress and glutamate-induced excitotoxicity.

G

Detailed Experimental Protocols

1. Cellular Reactive Oxygen Species (ROS) Assay (DCFH-DA):

  • Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay measures intracellular ROS levels.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat cells with various concentrations of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine, Edaravone, or NAC for a specified time.

    • Induce oxidative stress by adding H₂O₂.

    • Load cells with DCFH-DA.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

2. Cell Viability Assay (MTT):

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat cells with the test compounds and standards.

    • Induce cell death using either H₂O₂ or glutamate.

    • Add MTT solution and incubate.

    • Solubilize the formazan crystals and measure the absorbance at ~570 nm.

Data Presentation and Comparison

The neuroprotective effects will be quantified and compared.

Cellular ROS Reduction:

CompoundH₂O₂ Concentration% Reduction in ROS (at optimal concentration)
2-Ethyl-3,4-dihydro-2H-1,4-benzoxazineTo be determinedTo be determined
EdaravoneTo be determinedTo be determined
N-acetylcysteineTo be determinedTo be determined

Neuroprotection (Cell Viability):

CompoundInsult% Increase in Cell Viability (at optimal concentration)
2-Ethyl-3,4-dihydro-2H-1,4-benzoxazineH₂O₂To be determined
GlutamateTo be determined
EdaravoneH₂O₂To be determined
GlutamateTo be determined
N-acetylcysteineH₂O₂To be determined
GlutamateTo be determined

Interpretation of Results: A significant reduction in ROS levels and an increase in cell viability in the presence of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine, comparable or superior to Edaravone and NAC, would indicate promising neuroprotective potential.

Conclusion and Future Directions

This guide presents a systematic and scientifically rigorous framework for benchmarking the novel compound 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine against established commercial standards. The successful execution of these in vitro and cellular assays will provide critical data on its antioxidant and neuroprotective capabilities.

Positive results from this initial screening would warrant further investigation, including the elucidation of its mechanism of action (e.g., impact on specific signaling pathways) and evaluation in more complex in vivo models of oxidative stress and neurodegeneration. This structured approach to benchmarking is essential for the efficient and effective development of new therapeutic agents.

References

  • Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro. (2010). Brain Research, 1308, 168-175. [Link]

  • Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction. (2014). Molecular Medicine Reports, 9(4), 1199-1204. [Link]

  • A physicochemical examination of the free radical scavenging activity of Trolox: Mechanism, kinetics and influence of the environment. (2025). ResearchGate. [Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. (2022). Antioxidants, 11(2), 195. [Link]

  • Edaravone: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]

  • Trolox | C14H18O4 | CID 40634. PubChem. [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. [Link]

  • Anticancer, antioxidant, and antibacterial activities of low molecular weight bioactive subfractions isolated from cultures of w. (2018). Semantic Scholar. [Link]

  • APPLICATION NUMBER: - 215446Orig1s000 SUMMARY REVIEW. (2022). accessdata.fda.gov. [Link]

  • N-acetylcysteine increases dopamine release and prevents the deleterious effects of 6-OHDA on the expression of VMAT2, α-synuclein, and tyrosine hydroxylase. (2024). Taylor & Francis Online. [Link]

  • Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. (2025). MDPI. [Link]

  • N-Acetylcysteine in Combination with IGF-1 Enhances Neuroprotection against Proteasome Dysfunction-Induced Neurotoxicity in SH-SY5Y Cells. (2014). Oxidative Medicine and Cellular Longevity. [Link]

  • Neuroprotective effect of NAC. SH-SY5Y cells were seeded into 96-well... (n.d.). ResearchGate. [Link]

  • A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment. (n.d.). Semantic Scholar. [Link]

  • Trolox. (n.d.). Wikipedia. [Link]

  • Neuroprotective effect of BPNs 1-5, PBN, and N-acetyl-L-cysteine (NAC)... (n.d.). ResearchGate. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences, 503, 07005. [Link]

  • High-Frequency, Low-Intensity Pulsed Electric Field and N-Acetylcysteine Synergistically Protect SH-SY5Y Cells Against Hydrogen Peroxide-Induced Cell Damage In Vitro. (2023). International Journal of Molecular Sciences, 24(23), 16799. [Link]

  • Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. (2001). Journal of Heterocyclic Chemistry, 38(1), 221-226. [Link]

  • SAFETY DATA SHEET Edaravone for Injection. (2024). Piramal Critical Care. [Link]

  • Edaravone Alleviated Propofol-Induced Neurotoxicity in Developing Hippocampus by mBDNF/TrkB/PI3K Pathway. (2021). Dovepress, Volume 14, 1161-1172. [Link]

  • Neuroprotective activity of compounds. (A) SH-SY5Y cells were exposed... (n.d.). ResearchGate. [Link]

  • The IC50 values of the ABTS scavenging activity of trolox (TX) and... (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of New Nitrone-Based Benzoxazinic Antioxidants †. (2020). Sciforum. [Link]

  • Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. (2021). Antioxidants, 10(8), 1224. [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (n.d.). De Gruyter. [Link]

  • Results of the DPPH scavenging assay. (n.d.). ResearchGate. [Link]

  • Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Mod. (2021). Semantic Scholar. [Link]

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. (n.d.). Semantic Scholar. [Link]

  • Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. (2021). Antioxidants, 10(8), 1224. [Link]

  • Discovery of C-3 Tethered 2-oxo-benzo[13][14]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). Frontiers in Chemistry, 6, 91. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). Organic Chemistry Portal. [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). Antioxidants, 13(7), 820. [Link]

  • Discovery of C-3 Tethered 2-oxo-benzo[13][14]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). Frontiers in Chemistry, 6. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. (2008). Synthetic Communications, 38(16), 2690-2702. [Link]

  • Investigation of neuroprotective effects of newly synthesized benzimidazolium salt against neurotoxicity in differentiated SH-SY5Y neuronal cells. (2025). PubMed. [Link]

  • Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. (2020). BioMed Research International. [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024). MDPI. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
© Copyright 2026 BenchChem. All Rights Reserved.